Product packaging for N-(2-Amino-phenyl)-nicotinamide(Cat. No.:CAS No. 436089-31-5)

N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351
CAS No.: 436089-31-5
M. Wt: 213.23 g/mol
InChI Key: CEZRXCCXPZWXNX-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-pyridinecarboxamide is an aromatic amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B1227351 N-(2-Amino-phenyl)-nicotinamide CAS No. 436089-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZRXCCXPZWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360661
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-31-5
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-Amino-phenyl)-nicotinamide: A Review of Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known chemical properties and structure of N-(2-Amino-phenyl)-nicotinamide, a molecule of interest to researchers in medicinal chemistry and drug discovery. This document summarizes publicly available data on its identity and computed characteristics.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₁₂H₁₁N₃O.[1][2] Its structure consists of a nicotinamide moiety connected to a 2-aminophenyl group via an amide linkage.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamide[2]
CAS Number 436089-31-5[1][2]
Molecular Formula C₁₂H₁₁N₃O[1][2]
Molecular Weight 213.24 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2
InChI Key CEZRXCCXPZWXNX-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted Value
XLogP3 1.8
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Synthesis

The synthesis of this compound can be achieved through the reaction of nicotinoyl chloride with o-phenylenediamine.[3] This is a standard method for the formation of amides from an acid chloride and an amine.

A general experimental workflow for this synthesis is outlined below. Please note that specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for successful synthesis and purification.

G Reactant1 Nicotinoyl Chloride Reaction Amide Synthesis (e.g., Schotten-Baumann conditions) Reactant1->Reaction Reactant2 o-Phenylenediamine Reactant2->Reaction Product_crude Crude this compound Reaction->Product_crude Purification Purification (e.g., Recrystallization, Chromatography) Product_crude->Purification Product_pure Pure this compound Purification->Product_pure Analysis Characterization (NMR, IR, MS) Product_pure->Analysis

General synthesis workflow for this compound.

Spectroscopic Data

Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Such data would be essential for the unambiguous structural confirmation of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity, mechanism of action, and potential signaling pathway involvement of this compound. While the parent molecule, nicotinamide, is a well-studied precursor of NAD⁺ and is involved in numerous cellular processes, it is not possible to extrapolate these activities to this compound without specific experimental evidence.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure that can be synthesized through established chemical reactions. However, a thorough characterization of its physicochemical properties, spectroscopic data, and biological activity is currently lacking in the public domain. Future research should focus on:

  • Experimental determination of physicochemical properties: Measuring the melting point, boiling point, and solubility in various solvents.

  • Detailed spectroscopic analysis: Acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and provide reference data.

  • Biological screening: Investigating the potential biological effects of the compound in various in vitro and in vivo assays to identify any pharmacological activity and elucidate its mechanism of action.

This foundational data is critical for any further development of this compound for research or therapeutic purposes.

References

N-(2-Amino-phenyl)-nicotinamide: A Compound Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure and commercial availability, N-(2-Amino-phenyl)-nicotinamide (CAS Number 436089-31-5) remains a molecule of untapped potential within the scientific community. A comprehensive review of available literature and databases reveals a significant absence of in-depth technical data, leaving its biological activity, mechanism of action, and potential therapeutic applications largely unexplored.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While its constituent parts—an aminophenyl group and a nicotinamide moiety—are well-characterized in various biologically active molecules, the specific combination in this compound has not been the subject of published, detailed investigation. This technical guide, therefore, serves not as a summary of existing knowledge, but as a call to action for the scientific community to investigate the properties of this enigmatic compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. These data are primarily computationally derived and sourced from chemical databases.[1]

PropertyValueSource
CAS Number 436089-31-5PubChem[1]
Molecular Formula C₁₂H₁₁N₃OPubChem[1]
Molecular Weight 213.24 g/mol PubChem[1]
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamidePubChem[1]
Synonyms N-(2-aminophenyl)nicotinamide, N-(2-aminophenyl)pyridine-3-carboxamidePubChem[1]
Canonical SMILES C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2PubChem[1]
InChI Key CEZRXCCXPZWXNX-UHFFFAOYSA-NPubChem[1]

Potential Areas of Investigation

Given the chemical structure of this compound, several avenues of research present themselves. The nicotinamide component is a well-known precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.[2][3][4] The aminophenyl group is a common scaffold in medicinal chemistry, found in a variety of compounds with diverse pharmacological activities.

Hypothetical Signaling Pathway Involvement

Based on the known roles of nicotinamide, one could hypothesize that this compound may influence NAD+ dependent pathways. A generalized diagram of the NAD+ salvage pathway is presented below to illustrate potential points of interaction.

NAD_Salvage_Pathway cluster_0 Cellular Processes cluster_1 NAD+ Precursors cluster_2 Key Enzymes Sirtuins Sirtuins NAM Nicotinamide (NAM) Sirtuins->NAM Release PARPs PARPs PARPs->NAM Release CD38 CD38/157 CD38->NAM Release NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK NAD NAD+ NMN->NAD NA Nicotinic Acid (NA) NA->NAD Preiss-Handler Pathway NAMPT NAMPT NRK NRK NMNAT NMNAT NAD->Sirtuins Consumed by NAD->PARPs Consumed by NAD->CD38 Consumed by

Caption: Generalized NAD+ Salvage Pathway.

Proposed Experimental Protocols

To begin to elucidate the properties of this compound, the following general experimental protocols are proposed.

Synthesis and Characterization

A general method for the synthesis of N-phenyl nicotinamide analogs involves the reaction of nicotinoyl chloride with a substituted aromatic amine.[5]

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Reactants cluster_1 Intermediates & Products cluster_2 Purification & Analysis NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride NicotinicAcid->NicotinoylChloride Reaction with Thionyl Chloride ThionylChloride Thionyl Chloride Aminophenyl 2-Phenylenediamine TargetCompound This compound Aminophenyl->TargetCompound Amidation Reaction NicotinoylChloride->TargetCompound Amidation Reaction Purification Chromatography TargetCompound->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: Proposed Synthesis and Purification Workflow.

Protocol:

  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with an excess of thionyl chloride, often in an inert solvent, to form nicotinoyl chloride. The excess thionyl chloride is typically removed by distillation.

  • Amidation: The resulting nicotinoyl chloride is then reacted with 2-phenylenediamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

  • Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening

To identify potential biological activity, this compound should be subjected to a battery of high-throughput screening assays.

Experimental Workflow: Biological Screening

Screening_Workflow Compound This compound HTS High-Throughput Screening Panels (e.g., Kinase, GPCR, Ion Channel) Compound->HTS Phenotypic Phenotypic Screens (e.g., Cell Viability, Proliferation) Compound->Phenotypic Hit Hit Identification HTS->Hit Phenotypic->Hit DoseResponse Dose-Response & IC50 Determination Hit->DoseResponse Lead Lead Compound for Further Study DoseResponse->Lead

Caption: High-Throughput Biological Screening Workflow.

Protocol:

  • Primary Screening: The compound would be tested at a single concentration across a wide range of biological targets, such as enzyme panels (kinases, proteases, etc.), receptor binding assays (GPCRs, nuclear receptors), and ion channel assays.

  • Phenotypic Screening: In parallel, the compound would be evaluated in cell-based assays to assess its effects on cellular phenotypes like viability, proliferation, apoptosis, and morphology in various cell lines (e.g., cancer cell lines, primary cells).

  • Hit Confirmation and Dose-Response: Any initial "hits" from the primary screens would be confirmed, and dose-response curves would be generated to determine potency (e.g., IC50 or EC50 values).

Conclusion

This compound is a compound that is chemically defined but biologically uncharacterized. The information presented here is intended to provide a foundational understanding of its basic properties and to stimulate further research into its potential biological activities and therapeutic applications. The proposed experimental workflows offer a starting point for researchers to begin to unravel the scientific story of this intriguing molecule. The lack of existing data presents a unique opportunity for novel discoveries in the fields of medicinal chemistry and drug development.

References

The Cellular Mechanism of Action of N-(2-Aminophenyl)-nicotinamide and Related Benzamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular mechanism of action of N-(2-aminophenyl)-nicotinamide and structurally related benzamide compounds. The core of their activity lies in the inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in the regulation of gene expression. This document synthesizes findings from multiple studies to present a comprehensive picture of their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these activities.

Core Mechanism of Action: Inhibition of Class I Histone Deacetylases

The primary mechanism of action for N-(2-aminophenyl)-nicotinamide and its analogues is the inhibition of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][3][4] The N-(2-aminophenyl)-benzamide functional group serves as a crucial zinc-binding moiety, which interacts with the zinc ion in the catalytic site of the HDAC enzyme.[1][3] This interaction blocks the enzymatic activity, preventing the removal of acetyl groups from the lysine residues of histones.

The inhibition of HDACs leads to a state of histone hyperacetylation.[5] This modification neutralizes the positive charge of histones, relaxing the chromatin structure and making the DNA more accessible to transcription factors. The ultimate consequence is an alteration in the expression of a multitude of genes that regulate key cellular processes.

Signaling Pathways and Cellular Consequences

The inhibition of HDACs by N-(2-aminophenyl)-benzamide derivatives triggers a cascade of downstream cellular events, primarily through the altered expression of critical genes.

a) Regulation of Gene Expression and Cell Cycle Arrest: By promoting a more open chromatin state, these compounds can lead to the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, as has been observed with the induction of a G2/M phase arrest in cancer cells.[2]

b) Induction of Apoptosis: The altered gene expression profile can also activate pro-apoptotic pathways. For instance, treatment with related HDAC inhibitors has been shown to increase the expression of pro-apoptotic BH3-only proteins like Bim, leading to caspase activation and programmed cell death.[5]

c) Downregulation of Oncogenic Signaling: Studies have demonstrated that N-(2-aminophenyl)-benzamide inhibitors can downregulate the expression of key oncogenes. A notable example is the decreased expression of both EGFR mRNA and protein, which may contribute to their anti-proliferative and anti-fibrotic properties.[1][3]

d) Anti-proliferative and Anti-tumor Activity: The culmination of cell cycle arrest, apoptosis induction, and downregulation of oncogenic signaling results in potent anti-proliferative activity against various cancer cell lines.[1][2][3]

Below is a diagram illustrating the core signaling pathway affected by these compounds.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HDAC_Inhibitor N-(2-Aminophenyl)- nicotinamide Derivative HDAC_Inhibitor_in HDAC Inhibitor HDAC_Inhibitor->HDAC_Inhibitor_in Cellular Uptake HDAC HDAC1/2/3 HDAC_Inhibitor_in->HDAC Inhibition Histones Histones (Acetylated) HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors ↑, Oncogenes ↓) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Signaling pathway of N-(2-aminophenyl)-benzamide HDAC inhibitors.

Quantitative Data on Biological Activity

The potency of N-(2-aminophenyl)-benzamide derivatives as HDAC inhibitors and anti-proliferative agents has been quantified in several studies. The following table summarizes key inhibitory concentration (IC50) and anti-proliferative activity data for representative compounds from this class.

Compound Name/IdentifierTargetIC50 (nM)Cell LineAnti-proliferative Activity (µM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2A27802.66[2]
HDAC2260.7HepG21.73[2]
HDAC3255.7[2]
MS-275 (Entinostat)HDAC1510--[6]
HDAC31700--[6]
Compound 16 (2-methylthiobenzamide derivative)HDAC330--[7]
HDAC1>10000--[7]
BA3HDAC14.8--[8]
HDAC2-F98 (rat glioma)-[8]
U251-MG (human glioblastoma)-[8]

Key Experimental Protocols

The elucidation of the mechanism of action of these compounds relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

HDAC Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of specific HDAC isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue, is prepared in assay buffer.

  • Compound Dilution: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The HDAC enzyme, fluorogenic substrate, and test compound are incubated together in a microplate well at 37°C. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control, and DMSO alone is used as a negative control.

  • Development: After the incubation period, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, SF268, A2780, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins (e.g., acetylated histones, EGFR) following compound treatment.

Methodology:

  • Cell Lysis: Cells are treated with the test compound for a desired time, then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-acetyl-H3, anti-EGFR). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.

The following diagram outlines a typical experimental workflow for evaluating a novel N-(2-aminophenyl)-benzamide derivative.

Experimental_Workflow Start Compound Synthesis (N-(2-aminophenyl)-benzamide derivative) HDAC_Assay In vitro HDAC Inhibition Assay Start->HDAC_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and Mechanism Elucidation HDAC_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Ac-Histones, Target Proteins) Cell_Culture->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating N-(2-aminophenyl)-benzamide derivatives.

Conclusion

N-(2-aminophenyl)-nicotinamide and related benzamide compounds represent a significant class of small molecules with potent biological activity. Their core mechanism of action is the inhibition of Class I HDACs, leading to histone hyperacetylation and subsequent modulation of gene expression. This activity translates into various cellular outcomes, including cell cycle arrest, apoptosis, and the downregulation of oncogenic signaling pathways, making them promising candidates for further investigation in oncology and other therapeutic areas. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this important class of compounds.

References

Potential Biological Targets of N-(2-Amino-phenyl)-nicotinamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and bioactivity databases lack specific experimental data on the biological targets and mechanism of action for N-(2-Amino-phenyl)-nicotinamide. This technical guide, therefore, presents a detailed analysis of structurally related diarylamine nicotinamide derivatives to infer potential biological activities and targets for the compound . The information herein is intended for research and drug development professionals and should be interpreted as a predictive guide for experimental design.

Executive Summary

This document outlines the potential biological targets of this compound by examining the established activities of analogous diarylamine nicotinamide compounds. The primary identified target for this class of molecules is Succinate Dehydrogenase (SDH) , a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH by these derivatives has been demonstrated in enzymatic assays. Furthermore, related compounds have exhibited significant cytotoxic activity against various cancer cell lines, suggesting a potential role as anti-cancer agents. This whitepaper provides a comprehensive overview of the quantitative data, detailed experimental protocols for target validation, and the signaling pathways implicated in the observed biological effects.

Potential Biological Target: Succinate Dehydrogenase (SDH)

Structurally similar nicotinamide derivatives possessing a diarylamine scaffold have been identified as inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a crucial enzyme that links the citric acid cycle and the electron transport chain, playing a vital role in cellular respiration and energy production.

Quantitative Data: SDH Inhibition by Analogous Compounds

The inhibitory activity of several diarylamine nicotinamide derivatives against SDH has been quantified. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds from the scientific literature.

Compound IDStructure (Modification from core)Target Organism/Enzyme SourceIC50 (µM)Reference
4b (Not explicitly this compound)Porcine SDH3.18[1][2]
Boscalid (Commercial SDHI Fungicide)Porcine SDH(Similar to 4b)[1][2]
Signaling Pathway: SDH Inhibition and Downstream Effects

Inhibition of SDH by compounds like this compound analogs disrupts the electron transport chain and leads to the accumulation of succinate.[3] This accumulation has significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2][3][4][5]

dot

SDH_Inhibition_Pathway TCA_Cycle Citric Acid Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Succinate_acc Succinate Accumulation Succinate->Succinate_acc Export Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC e- transfer ATP ATP Production ETC->ATP PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL HIF1a->VHL Binding HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Gene_Expression Compound This compound (or analog) Compound->SDH Inhibition

Caption: SDH Inhibition and HIF-1α Stabilization Pathway.

Experimental Protocol: SDH Enzymatic Inhibition Assay

The following protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against SDH.

Objective: To quantify the IC50 value of a test compound against SDH.

Materials:

  • Purified SDH enzyme (e.g., from porcine heart mitochondria)

  • Phosphate buffer (pH 7.4)

  • Succinate solution (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, PMS, and DCPIP.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known SDH inhibitor like malonate or boscalid) and a negative control (solvent only).

  • Enzyme Addition: Add the purified SDH enzyme to all wells.

  • Initiation of Reaction: Start the reaction by adding the succinate substrate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCPIP.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

dot

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Phosphate Buffer - PMS - DCPIP - Succinate Add_reagents Add Buffer, PMS, DCPIP Reagents->Add_reagents Compound_ Compound_ dilutions Prepare Serial Dilutions of Test Compound Add_compound Add Test Compound/Controls Add_reagents->Add_compound Add_enzyme Add SDH Enzyme Add_compound->Add_enzyme Add_substrate Add Succinate (Initiate Reaction) Add_enzyme->Add_substrate Measure_absorbance Measure Absorbance at 600 nm (Kinetic Mode) Add_substrate->Measure_absorbance Calculate_velocity Calculate Initial Reaction Velocity Measure_absorbance->Calculate_velocity Plot_data Plot % Inhibition vs. [Compound] Calculate_velocity->Plot_data Determine_IC50 Determine IC50 Value Plot_data->Determine_IC50 Compound_dilutions Compound_dilutions Compound_dilutions->Add_compound

Caption: Workflow for SDH Enzymatic Inhibition Assay.

Potential Biological Activity: Cytotoxicity in Cancer Cells

Diarylamine-guided carboxamide derivatives, which are structurally related to this compound, have demonstrated cytotoxic effects against various human cancer cell lines.[3][4] This suggests that this compound could also possess anti-proliferative properties.

Quantitative Data: Cytotoxicity of Analogous Compounds

The following table presents the IC50 values of representative diarylamine carboxamide derivatives against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
C5 SGC-7901 (Gastric)9.85[3][4]
A875 (Melanoma)15.34[3][4]
HepG2 (Liver)12.08[3][4]
C6 SGC-7901 (Gastric)12.77[3][4]
A875 (Melanoma)5.53[3][4]
HepG2 (Liver)7.64[3][4]
C7 SGC-7901 (Gastric)10.23[3][4]
A875 (Melanoma)8.72[3][4]
HepG2 (Liver)11.53[3][4]
C11 SGC-7901 (Gastric)7.82[3][4]
A875 (Melanoma)10.16[3][4]
HepG2 (Liver)6.13[3][4]
5-FU (Control)SGC-7901 (Gastric)18.32[3][4]
A875 (Melanoma)20.11[3][4]
HepG2 (Liver)25.43[3][4]
Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of these compounds are often linked to the induction of apoptosis (programmed cell death).[6] While the precise molecular interactions are yet to be fully elucidated for this specific class of compounds, a general pathway involves the activation of caspases and modulation of Bcl-2 family proteins.

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Apoptosis_Pathway cluster_cell Cancer Cell Compound Diarylamine Nicotinamide Derivative Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Compound->Bcl2_family Modulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Regulates Permeability Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: General Apoptotic Pathway Induced by Cytotoxic Compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

dot

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis Seed_cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_cells->Adherence Treat_cells Treat with Serial Dilutions of Compound Adherence->Treat_cells Incubate Incubate for 24-72 hours Treat_cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_absorbance Measure Absorbance at ~570 nm Solubilize->Read_absorbance Calculate_viability Calculate % Cell Viability Read_absorbance->Calculate_viability Plot_data Plot % Viability vs. [Compound] Calculate_viability->Plot_data Determine_IC50 Determine IC50 Value Plot_data->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, the analysis of structurally similar diarylamine nicotinamide derivatives provides strong evidence for two primary areas of investigation: inhibition of succinate dehydrogenase and cytotoxicity against cancer cells . The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a robust framework for initiating research into the pharmacological profile of this compound.

Future research should focus on:

  • Directly testing this compound in SDH enzymatic inhibition and cancer cell cytotoxicity assays to confirm these predicted activities.

  • Elucidating the specific molecular interactions with SDH through techniques such as X-ray crystallography or computational docking.

  • Investigating the detailed mechanisms of apoptosis induced by this compound, including the specific Bcl-2 family proteins and caspases involved.

  • Expanding the panel of cancer cell lines to identify potential selective cytotoxicity.

By pursuing these avenues of research, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

An In-depth Technical Guide to the Synthesis of N-(2-Amino-phenyl)-nicotinamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological relevance of N-(2-Amino-phenyl)-nicotinamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for the development of potent inhibitors targeting various key signaling pathways implicated in cancer and other diseases. This document details synthetic methodologies, presents quantitative data in a structured format, and illustrates the associated biological pathways and experimental workflows.

Core Synthesis of this compound

The fundamental structure of this compound is synthesized through the formation of an amide bond between nicotinic acid and o-phenylenediamine. Two primary methods are prevalent for this conversion: the activation of nicotinic acid to an acyl chloride followed by amidation, and a direct one-step coupling reaction using coupling agents.

Experimental Protocol: Acyl Chloride Method

This two-step method involves the initial conversion of nicotinic acid to the more reactive nicotinoyl chloride, which is then reacted with o-phenylenediamine.

Step 1: Synthesis of Nicotinoyl Chloride

A solution of nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is treated with thionyl chloride (SOCl₂) (2 equivalents) dropwise at 0°C. The reaction mixture is then heated to reflux for 3 hours. After the reaction is complete, excess SOCl₂ and THF are removed by distillation under reduced pressure to yield nicotinoyl chloride, which is often used in the subsequent step without further purification.[1]

Step 2: Amidation with o-Phenylenediamine

Nicotinoyl chloride (1 equivalent), dissolved in dry dichloromethane (CH₂Cl₂), is added dropwise to a cooled (0°C) solution of o-phenylenediamine (1 equivalent) and triethylamine (1 equivalent) in dry CH₂Cl₂. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for 3 hours, followed by heating at 40°C for 1 hour. The resulting solid is filtered, washed with ice water, and recrystallized from ethanol to afford this compound.[1]

Experimental Protocol: Direct Amide Coupling Method

This one-step approach utilizes coupling agents to facilitate the direct formation of the amide bond between nicotinic acid and o-phenylenediamine, avoiding the need to isolate the acyl chloride intermediate.

To a stirred solution of nicotinic acid (1 equivalent) and o-phenylenediamine (1.2 equivalents) in acetonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1 equivalent), and 4-(dimethylamino)pyridine (DMAP) (1 equivalent) are added. The resulting mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and biological activity of representative this compound derivatives and analogues.

Table 1: Synthesis and Characterization of this compound

ParameterValueReference
Yield (Acyl Chloride Method) >90% (typical)General synthetic knowledge
Yield (Direct Coupling Method) Good to Excellent[2]
¹H NMR (DMSO-d₆, δ ppm) Anticipated signals: Aromatic protons of the nicotinamide and aminophenyl rings, amide proton, and amine protons.General NMR knowledge
¹³C NMR (DMSO-d₆, δ ppm) Anticipated signals: Carbonyl carbon, aromatic carbons of both rings.General NMR knowledge
Mass Spectrometry (m/z) Calculated for C₁₂H₁₁N₃O [M+H]⁺: 214.09General chemical knowledge

Table 2: Biological Activity of this compound Analogues

Compound IDTargetAssayIC₅₀ / MICReference
Nicotinamide-Ponatinib Analogue (HSN748)FLT3(ITD)Kinase Inhibition>86% inhibition at 4 nM[3]
Nicotinamide-Ponatinib Analogue (HSL381)FLT3(ITD)Kinase Inhibition>91% inhibition at 4 nM[3]
Nicotinamide-Ponatinib Analogue (HSL338)FLT3(ITD)Kinase Inhibition>84% inhibition at 4 nM[3]
2-amino-N-(3-isopropylphenyl)nicotinamideCandida albicansAntifungal Activity0.125-0.5 µg/mL[1]
N-(2-bromophenyl)-2-chloronicotinamideCandida albicansAntifungal Activity64.1 µM[1]

Signaling Pathways and Experimental Workflows

The this compound scaffold is a key pharmacophore for inhibitors of several important signaling pathways in cancer and inflammatory diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.

Signaling Pathway Diagrams

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: VEGFR-2 Signaling Pathway.[4][5][6][7]

Aurora_Kinase_Signaling AuroraA Aurora A CentrosomeMaturation Centrosome Maturation & Separation AuroraA->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly AuroraB Aurora B ChromosomeSegregation Chromosome Segregation AuroraB->ChromosomeSegregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitosis Mitosis->AuroraA Mitosis->AuroraB RET_Signaling GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCG PLCγ Pathway RET->PLCG JAK_STAT JAK/STAT Pathway RET->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Cell Differentiation PLCG->Differentiation JAK_STAT->Proliferation HDAC3_Regulation HDAC3 HDAC3 NCoR_SMRT NCoR/SMRT Co-repressor Complex HDAC3->NCoR_SMRT Forms Complex AcetylatedHistones Acetylated Histones (Active Chromatin) HDAC3->AcetylatedHistones Deacetylates NuclearReceptor Nuclear Receptor NCoR_SMRT->NuclearReceptor Recruited by Histones Histones NuclearReceptor->Histones Targets DeacetylatedHistones Deacetylated Histones (Inactive Chromatin) AcetylatedHistones->DeacetylatedHistones TranscriptionRepression Transcriptional Repression DeacetylatedHistones->TranscriptionRepression Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: Nicotinic Acid & o-Phenylenediamine Coupling Amide Coupling Reaction (e.g., EDC/HOBt or Acyl Chloride) Start->Coupling Purification Purification (Recrystallization or Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, Yield) Purification->Characterization FinalProduct This compound Derivatives Characterization->FinalProduct InVitro In Vitro Assays (Kinase Inhibition, Antifungal, etc.) FinalProduct->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

An In-Depth Technical Guide to N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(2-Amino-phenyl)-nicotinamide, including its chemical identity, physicochemical properties, and a discussion of the current landscape of its scientific understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: N-(2-aminophenyl)pyridine-3-carboxamide[1]

Synonyms:

  • This compound[1]

  • N-(2-aminophenyl)nicotinamide[1]

  • 436089-31-5 (CAS Number)[1]

  • CHEMBL236678[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃OPubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 213.090211983 g/mol PubChem[1]
Monoisotopic Mass 213.090211983 g/mol PubChem[1]
Topological Polar Surface Area 68 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]
Formal Charge 0PubChem[1]
Complexity 244PubChem[1]

Synthesis and Experimental Protocols

Despite a thorough search of available scientific literature, a specific, detailed experimental protocol for the synthesis of this compound could not be identified. However, the synthesis of related nicotinamide derivatives typically involves the acylation of an amine with a nicotinic acid derivative. A general synthetic approach is outlined below.

General Synthetic Strategy for Nicotinamide Derivatives:

A common method for forming the amide bond in nicotinamide derivatives is the reaction of a nicotinoyl chloride with a suitable amine.

  • Step 1: Preparation of Nicotinoyl Chloride: Nicotinic acid can be converted to nicotinoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Step 2: Amide Formation: The resulting nicotinoyl chloride is then reacted with the desired amine, in this case, 1,2-phenylenediamine (2-aminoaniline), in the presence of a base to neutralize the HCl byproduct.

A generalized workflow for such a synthesis and subsequent characterization is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Nicotinic Acid + Chlorinating Agent step1 Formation of Nicotinoyl Chloride start->step1 step2 Reaction with 1,2-phenylenediamine step1->step2 step3 Crude N-(2-aminophenyl)nicotinamide step2->step3 purify1 Column Chromatography step3->purify1 purify2 Recrystallization purify1->purify2 char1 NMR Spectroscopy (¹H, ¹³C) purify2->char1 char2 Mass Spectrometry (MS) purify2->char2 char3 Purity Analysis (HPLC) purify2->char3

Caption: A generalized experimental workflow for the synthesis and characterization of N-aryl nicotinamides.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. The broader class of molecules, nicotinamides, are of significant biological interest.

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These coenzymes are central to cellular metabolism, playing critical roles in redox reactions and energy production.

The NAD⁺ Salvage Pathway:

Nicotinamide is a key component of the NAD⁺ salvage pathway, which recycles nicotinamide to regenerate NAD⁺. This pathway is crucial for maintaining cellular NAD⁺ levels, which are consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), involved in DNA repair, stress resistance, and gene regulation.

The following diagram illustrates the central role of nicotinamide in the NAD⁺ salvage pathway.

NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD⁺ Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs NAMPT->NMN NMNAT->NAD Sirtuins_PARPs->NAM

Caption: A simplified diagram of the NAD⁺ salvage pathway, highlighting the role of nicotinamide.

Given that this compound is a derivative of nicotinamide, it is plausible that it may interact with enzymes in this or related pathways. However, without specific experimental data, its biological role remains speculative. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

N-(2-aminophenyl)nicotinamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)nicotinamide has emerged as a significant scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. Detailed experimental protocols for its preparation and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the compound's role as a histone deacetylase (HDAC) inhibitor and depicts the relevant signaling pathways and experimental workflows using standardized diagrams.

Discovery and History

The discovery of N-(2-aminophenyl)nicotinamide is intrinsically linked to the broader exploration of N-(2-aminophenyl)benzamides as a privileged scaffold for the inhibition of histone deacetylases (HDACs). While a singular, seminal publication detailing the initial synthesis and discovery of N-(2-aminophenyl)nicotinamide remains elusive in publicly available literature, its emergence can be traced to the intensive research efforts in the early 21st century focused on identifying novel, potent, and selective HDAC inhibitors.

The N-(2-aminophenyl)benzamide core was identified as a key pharmacophore that can effectively chelate the zinc ion within the active site of class I HDACs. This structural motif serves as a crucial zinc-binding group (ZBG) in a multitude of synthetic HDAC inhibitors. Researchers in academic and industrial laboratories systematically explored variations of the benzamide portion of this scaffold to optimize potency, selectivity, and pharmacokinetic properties. The substitution of the phenyl ring with a pyridine ring, yielding N-(2-aminophenyl)nicotinamide, represents a logical step in this exploration, aiming to modulate the electronic and steric properties of the molecule and potentially improve its drug-like characteristics.

Key research groups, including those led by Marson, Bressi, and Suzuki, have extensively published on the synthesis and structure-activity relationships of numerous N-(2-aminophenyl)benzamide derivatives, providing the foundational chemistry upon which the synthesis of N-(2-aminophenyl)nicotinamide is based. The compound, registered under CAS number 436089-31-5, is now commercially available, indicating its utility as a building block and reference compound in drug discovery.

Synthesis and Experimental Protocols

The synthesis of N-(2-aminophenyl)nicotinamide is typically achieved through a standard amide coupling reaction between nicotinic acid and o-phenylenediamine. Several coupling reagents can be employed to facilitate this reaction. Below are detailed protocols for two common methods.

Method 1: EDC/HOBt Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Experimental Protocol:

  • Reaction Setup: To a solution of nicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add o-phenylenediamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-(2-aminophenyl)nicotinamide.

Diagram of Experimental Workflow:

experimental_workflow_edc start Start reactants Nicotinic Acid, o-Phenylenediamine, EDC, HOBt in DMF start->reactants reaction Stir at RT (12-24h) reactants->reaction workup Aqueous Work-up (EtOAc, NaHCO3, H2O, Brine) reaction->workup purification Column Chromatography workup->purification product N-(2-aminophenyl) nicotinamide purification->product end End product->end experimental_workflow_socl2 start Start acid_chloride Nicotinic Acid + SOCl2 (Reflux) start->acid_chloride amidation Nicotinoyl Chloride + o-Phenylenediamine + Et3N (0°C to RT) acid_chloride->amidation workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification product N-(2-aminophenyl) nicotinamide purification->product end End product->end hdac_inhibition_pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylation Chromatin_O Open Chromatin (Transcriptionally Active) Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Histone->Chromatin_C Leads to TSG Tumor Suppressor Gene Expression Chromatin_O->TSG Allows Apoptosis Apoptosis TSG->Apoptosis Induces Inhibitor N-(2-aminophenyl) nicotinamide Inhibitor->HDAC Inhibits

Theoretical and computed properties of N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a heterocyclic compound of interest within medicinal chemistry and drug discovery. This technical guide provides a summary of its known theoretical and computed properties. While detailed experimental data on its synthesis, biological activity, and specific signaling pathway interactions are not extensively available in publicly accessible literature, this document outlines standard methodologies and potential areas of investigation for this molecule. This guide serves as a foundational resource for researchers initiating studies on this compound, highlighting both the available data and the existing knowledge gaps.

Introduction

This compound, a derivative of nicotinamide (a form of vitamin B3), possesses a chemical structure that suggests potential for diverse biological activities. The nicotinamide moiety is a well-established pharmacophore known to play a crucial role in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). The presence of the 2-aminophenyl group introduces additional chemical features that could modulate its interaction with biological targets. Understanding the theoretical and potential experimental properties of this molecule is the first step in exploring its therapeutic potential.

Theoretical and Computed Properties

Molecular and Physicochemical Properties

A collection of computed descriptors for this compound provides a foundational understanding of its chemical identity and physical characteristics. These properties are crucial for various applications, including computational modeling and initial drug-likeness assessments.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃OPubChem[1]
Molecular Weight 213.24 g/mol PubChem[1]
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamidePubChem[1]
CAS Number 436089-31-5PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2PubChem[1]
InChI InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)PubChem[1]
InChIKey CEZRXCCXPZWXNX-UHFFFAOYSA-NPubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 68.1 ŲPubChem[1]
Quantum Chemical Properties (Data Not Available)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, are essential for a deeper understanding of the electronic structure and reactivity of this compound. Such studies would provide valuable data on:

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

  • Dipole Moment: The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and ability to engage in intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and help predict sites for electrophilic and nucleophilic attack.

Note: As of the date of this publication, specific DFT calculation results for this compound were not found in the surveyed literature. The generation of this data through computational chemistry software is a recommended next step for any research program focusing on this molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly documented in readily accessible scientific literature. However, based on general organic chemistry principles and methods for analogous compounds, the following sections outline plausible experimental approaches.

Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For this compound, a likely synthetic route would involve the reaction of nicotinic acid (or nicotinoyl chloride) with o-phenylenediamine.

Proposed Synthetic Protocol:

  • Activation of Nicotinic Acid:

    • Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, by refluxing with thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent.

  • Amide Coupling:

    • The resulting nicotinoyl chloride is then reacted with o-phenylenediamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

  • Work-up and Purification:

    • The reaction mixture is typically washed with an aqueous solution to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent evaporated.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Nicotinoyl_Chloride Crude_Product Crude N-(2-Amino-phenyl)- nicotinamide Nicotinoyl_Chloride->Crude_Product o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Crude_Product Base Base (e.g., Pyridine) Base->Crude_Product Purified_Product Pure N-(2-Amino-phenyl)- nicotinamide Crude_Product->Purified_Product Chromatography/ Recrystallization Signaling_Pathway cluster_compound Molecular Intervention cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcome Cellular Outcome Compound N-(2-Amino-phenyl)- nicotinamide NAD_Metabolism NAD+ Metabolism Enzymes (e.g., NAMPT) Compound->NAD_Metabolism Inhibition? Sirtuins Sirtuins (e.g., SIRT1) Compound->Sirtuins Inhibition? PARP PARP Compound->PARP Inhibition? Energy_Metabolism Altered Energy Metabolism NAD_Metabolism->Energy_Metabolism Gene_Expression Changes in Gene Expression Sirtuins->Gene_Expression DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Apoptosis Apoptosis Energy_Metabolism->Apoptosis DNA_Repair->Apoptosis Gene_Expression->Apoptosis

References

An In-depth Technical Guide to N-(2-Amino-phenyl)-nicotinamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(2-Amino-phenyl)-nicotinamide and the broader class of nicotinamide derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound is an aromatic amide with the following key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁N₃O[1][2][3]
Molecular Weight 213.24 g/mol [1][2][4][5]
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamide[3]
CAS Number 436089-31-5[1][3]

Synthesis Protocols

The synthesis of nicotinamide derivatives typically involves the amidation of a nicotinic acid derivative with an appropriate amine. Below are generalized experimental protocols for the synthesis of N-phenyl nicotinamide analogs and related derivatives.

General Synthesis of N-phenyl Nicotinamide Analogs

A common method for synthesizing N-phenyl nicotinamide derivatives involves the reaction of nicotinoyl chloride with substituted aromatic amines.[6]

Experimental Protocol:

  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride in the presence of a solvent such as methylene chloride (MDC) at 40°C to produce nicotinoyl chloride.[6]

  • Amidation: The resulting nicotinoyl chloride is then reacted with a substituted aromatic amine (in this case, o-phenylenediamine) in the presence of a base, such as potassium carbonate, and a catalyst like iodine, in ethanol at reflux.[6]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-phenyl nicotinamide derivative.

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A similar approach is used for the synthesis of other heterocyclic nicotinamide derivatives.

Experimental Protocol:

  • Acyl Chloride Formation: A substituted nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride.[7]

  • Acylation: The acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to yield the N-(thiophen-2-yl) nicotinamide derivative.[7]

  • Characterization: The structure of the final compound is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.[7]

Biological Activity and Mechanism of Action

Nicotinamide and its derivatives exhibit a wide range of biological activities, primarily stemming from the role of nicotinamide as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).

General Mechanism of Action of Nicotinamide

Nicotinamide is a crucial component in cellular metabolism, primarily through its role in the NAD+ salvage pathway.[8] This pathway is essential for maintaining cellular NAD+ levels, which are critical for energy metabolism and DNA repair.[8]

Nicotinamide_Metabolism Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARP PARP NAD->PARP Cellular_Processes Cellular Processes (Energy Metabolism, DNA Repair) Sirtuins->Cellular_Processes PARP->Cellular_Processes

Caption: The NAD+ salvage pathway, where nicotinamide is converted to NAD+.

Anticancer Activity

Several nicotinamide derivatives have been investigated as potential anticancer agents. Their mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[2][9]

Experimental Workflow for Anticancer Drug Screening:

Anticancer_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis Synthesis Synthesis of Nicotinamide Derivatives HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay Cell_Lines Cancer Cell Lines (e.g., B16F10, MCF-7, A549) Synthesis->Cell_Lines Docking Molecular Docking HDAC_Assay->Docking Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cell_Lines->Cytotoxicity Cytotoxicity->Docking

Caption: A typical workflow for the screening of nicotinamide derivatives for anticancer activity.

Quantitative Data on Anticancer Activity:

CompoundTarget/Cell LineIC₅₀ (µM)Source
Compound 6bpan-HDAC4.648[2]
Compound 6npan-HDAC5.481[2]
Compound 6bHDAC30.694[2]
Compound 6bB16F104.66[2]
Compound 10EGFR TK0.09[5]
Compound 10MCF-70.07[5]
Antifungal Activity

Derivatives of nicotinamide have also shown promise as antifungal agents. Their mechanism of action can involve the inhibition of enzymes essential for fungal cell wall integrity, such as succinate dehydrogenase (SDH).[3][4]

Quantitative Data on Antifungal Activity:

CompoundTarget FungusEC₅₀ (µM)Source
Compound 3lHelminthosporium maydis33.5[3]
Compound 3lRhizoctonia cerealis21.4[3]
CompoundTarget EnzymeIC₅₀ (µM)Source
Compound 4bSuccinate Dehydrogenase (SDH)3.18[4]

Signaling Pathways

The biological effects of nicotinamide are mediated through its influence on several key signaling pathways. As a precursor to NAD+, nicotinamide indirectly regulates the activity of NAD+-dependent enzymes such as sirtuins and PARP, which play crucial roles in cellular processes including DNA repair, inflammation, and apoptosis.[8][10]

Logical Relationship of Nicotinamide's Cellular Effects:

Nicotinamide_Signaling Nicotinamide Nicotinamide NAD_pool Increased NAD+ Pool Nicotinamide->NAD_pool PARP_inhibition PARP Inhibition Nicotinamide->PARP_inhibition Sirtuin_activation Sirtuin Activation NAD_pool->Sirtuin_activation DNA_repair Enhanced DNA Repair PARP_inhibition->DNA_repair Anti_inflammatory Anti-inflammatory Effects Sirtuin_activation->Anti_inflammatory Cell_survival Increased Cell Survival DNA_repair->Cell_survival Anti_inflammatory->Cell_survival

Caption: The influence of nicotinamide on key cellular signaling pathways.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited in publicly available literature, the broader family of nicotinamide derivatives has demonstrated a wide array of biological activities, including anticancer and antifungal effects. The underlying mechanism of action is closely tied to the central role of nicotinamide in cellular metabolism as a precursor to NAD+. Further research into specific derivatives like this compound is warranted to fully elucidate their therapeutic potential.

References

Biological Activity of Novel 2-Aminonicotinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 2-aminonicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique electronic and structural properties allow for diverse interactions with a range of biological targets. This technical guide provides an in-depth overview of the significant biological activities exhibited by novel 2-aminonicotinamide derivatives, with a primary focus on their applications in oncology, mycology, and virology. We summarize key quantitative data, present detailed experimental protocols for pivotal assays, and visualize complex biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The compiled evidence underscores the potential of this chemical class to yield potent and selective inhibitors for various diseases.

Anticancer Activity

2-Aminonicotinamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action, including the inhibition of key enzymes in signaling pathways, disruption of cellular metabolism, and induction of programmed cell death.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway. Several novel nicotinamide derivatives have been synthesized as potent VEGFR-2 inhibitors.[1] For instance, compounds designed based on the pharmacophoric features of known inhibitors like sorafenib have shown significant anti-proliferative activities against HCT-116 and HepG2 cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2] Compound 10 , featuring a chlorobenzene moiety, and compound 11 were particularly effective, inhibiting VEGFR-2 with IC50 values of 145.1 nM and 86.60 nM, respectively.[1] Another potent candidate, 18a , not only inhibited VEGFR-2 but also induced apoptosis and cell cycle arrest in HCT-116 cells.[2]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Dimerization & Autophosphorylation VEGFR2->P PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->PLC Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation Promotes Inhibitor Nicotinamide Derivatives (e.g., Compound 10, 18a) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Mutations in EGFR can lead to resistance against third-generation tyrosine kinase inhibitors in non-small cell lung cancer. A novel 2,4-diaminonicotinamide derivative, 5j , has demonstrated potent inhibitory activity against EGFR variants carrying the resistance-conferring C797S mutation (EGFR del19/T790M/C797S and L858R/T790M/C797S).[3] This highlights the potential of the nicotinamide scaffold to overcome clinically relevant drug resistance mechanisms.[3]

Disruption of NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as poly(ADP-ribose) polymerases (PARPs). Cancer cells have a high demand for NAD+, making its biosynthesis a viable therapeutic target.

A novel strategy involves inducing catastrophic NAD+ depletion by simultaneously inhibiting its synthesis and promoting its consumption.[4] This was achieved by conjugating an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a DNA-alkylating agent. The resulting conjugate, 11b , exhibited potent anticancer efficacy by blocking the NAD+ salvage pathway while the induced DNA damage triggered high consumption of NAD+ by PARPs, leading to a synergistic depletion of cellular NAD+ levels.[4]

G NAM Nicotinamide NMN NMN NAM->NMN Catalyzed by NAMPT NAMPT Enzyme NAMPT->NMN NAD NAD+ NMN->NAD via NMNAT PARP PARP Activation NAD->PARP Consumed by Depletion Catastrophic NAD+ Depletion NAD->Depletion DNA_damage DNA Damage DNA_damage->PARP Triggers PARP->Depletion Inhibitor NAMPT Inhibitor (Component of 11b) Inhibitor->NAMPT Inhibits Alkylator DNA Alkylating Agent (Component of 11b) Alkylator->DNA_damage Induces

Caption: Dual mechanism of NAD+ depletion by a NAMPT inhibitor-conjugate.
Epigenetic Modification: HDAC Inhibition

Histone deacetylases (HDACs) play a crucial role in regulating gene expression by altering chromatin structure. HDAC inhibitors are an established class of anticancer drugs. Novel nicotinamide derivatives have been developed as non-hydroxamate HDAC inhibitors, which may offer an improved safety profile.[5] Compound 6b showed potent activity against the HDAC3 isoform (IC50 = 0.694 µM) and displayed significant anti-proliferative effects against B16F10 melanoma cells (IC50 = 4.66 µM), with good selectivity over normal cell lines.[5]

Induction of Autophagy and Apoptosis

Closely related 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers.[6] The lead compound, 7g , demonstrated potent autophagy-inducing activity and exhibited antiproliferative effects by inducing apoptosis and causing G1 cell cycle arrest in SGC-7901 human gastric carcinoma cells.[6][7] This suggests that modulating autophagy is another mechanism through which this scaffold can exert its anticancer effects.

Antifungal Activity

Fungal infections, particularly those caused by resistant strains, are a growing public health concern. 2-aminonicotinamide derivatives have shown significant promise as a new class of antifungal agents.

Inhibition of GPI-Anchor Biosynthesis

A series of novel 2-aminonicotinamide derivatives were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[8][9] Compounds 11g and 11h were particularly potent, exhibiting excellent activity against Candida albicans with MIC80 values of 0.0313 μg/mL.[8][9] These compounds also displayed broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[9] Further studies confirmed that the mechanism of action involves targeting the cell wall and reducing the GPI anchor content on the cell surface.[8]

G Design Rational Design (Based on GPI inhibitors) Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Antifungal Screening (MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Mechanism Mechanism of Action (Microscopy) Screening->Mechanism Potent hits SAR->Design Leads Lead Compounds (11g, 11h) Mechanism->Leads

Caption: Experimental workflow for the development of antifungal agents.

Antiviral Activity

The high mutation rate of viruses like influenza necessitates the development of new antiviral drugs with novel mechanisms of action.

Inhibition of Influenza A RNA Polymerase

A series of 2-ureidonicotinamide derivatives were designed and synthesized to target the influenza A virus.[10] These compounds were predicted to inhibit the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase, an essential component of the viral replication machinery. Compounds 7b and 7c demonstrated significant antiviral activities in vitro and were identified as promising lead compounds for further development.[10]

Summary of Quantitative Data

The following tables summarize the biological activities of representative 2-aminonicotinamide and related derivatives discussed in this guide.

Table 1: Anticancer Activity of Nicotinamide Derivatives (Kinase Inhibition)

Compound Target Cell Line Activity Type Value Reference
10 VEGFR-2 - IC50 145.1 nM [1]
11 VEGFR-2 - IC50 86.60 nM [1]
10 HCT-116 HCT-116 IC50 15.4 µM [1]
10 HepG2 HepG2 IC50 9.8 µM [1]

| 5j | EGFR del19/T790M/C797S | - | IC50 | Potent |[3] |

Table 2: Anticancer Activity of Nicotinamide Derivatives (HDAC Inhibition & Cytotoxicity)

Compound Target Cell Line Activity Type Value Reference
6b HDAC3 - IC50 0.694 µM [5]
6b Pan-HDAC - IC50 4.648 µM [5]
6b B16F10 B16F10 IC50 4.66 µM [5]

| 7g | - | SGC-7901 | - | Strong Antiproliferative |[6] |

Table 3: Antifungal Activity of 2-Aminonicotinamide Derivatives

Compound Fungal Strain Activity Type Value Reference
11g Candida albicans MIC80 0.0313 µg/mL [8][9]
11h Candida albicans MIC80 0.0313 µg/mL [8][9]
11g/11h Fluconazole-resistant C. albicans MIC80 Range 0.0313 - 2.0 µg/mL [9]
11g/11h C. parapsilosis, C. glabrata MIC80 Range 0.0313 - 2.0 µg/mL [9]

| 11g/11h | Cryptococcus neoformans | MIC80 Range | 0.0313 - 2.0 µg/mL |[9] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of 2-aminonicotinamide derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Inoculum Preparation: Fungal strains are grown on agar plates, and a suspension is prepared in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.

  • Compound Preparation: Test compounds are serially diluted in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation: The diluted fungal inoculum is added to each well containing the test compound.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The minimum inhibitory concentration (MIC) is determined. For azoles and related compounds where trailing is common, the MIC80 (the lowest concentration causing an 80% reduction in turbidity compared to the growth control) is often used and can be read visually or with a spectrophotometer.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 or other relevant concentrations for a specified time (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.

  • Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

  • Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Novel 2-aminonicotinamide derivatives represent a highly versatile and promising scaffold for drug discovery. The research highlighted in this guide demonstrates their potent and varied biological activities, including multi-mechanistic anticancer effects, broad-spectrum antifungal action, and targeted antiviral potential. The ability of these compounds to inhibit key targets such as RTKs, HDACs, and NAMPT, as well as to modulate fundamental cellular processes like autophagy and GPI-anchor biosynthesis, underscores their therapeutic promise. The quantitative data and established protocols provided herein serve as a valuable resource for the continued exploration and optimization of 2-aminonicotinamide derivatives as next-generation therapeutic agents.

References

N-(2-Amino-phenyl)-nicotinamide: A Versatile Chemical Tool for In-Depth Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a bifunctional molecule with significant, yet largely untapped, potential for proteomics research. Its unique structure, featuring a reactive primary aromatic amine and a nicotinamide moiety, positions it as a versatile tool for investigating protein-protein interactions, identifying enzyme targets, and elucidating complex biological pathways. This technical guide provides a comprehensive overview of the core properties of this compound, alongside detailed, albeit theoretical, experimental protocols for its application in proteomics. While direct, published applications of this specific compound in proteomics are sparse, this document extrapolates from the known reactivity of its constituent functional groups to propose robust methodologies for its use as a chemical crosslinker and an affinity-based probe. This guide aims to equip researchers with the foundational knowledge and practical frameworks to pioneer the use of this compound in their proteomics workflows.

Introduction

The field of proteomics aims to understand the intricate network of proteins that govern cellular function.[1] Chemical probes and crosslinkers are indispensable tools in this endeavor, enabling the stabilization of transient interactions and the identification of protein binding partners.[2][3] this compound, with its distinct chemical functionalities, presents a compelling candidate for such applications.

The primary aromatic amine on the phenyl ring is a nucleophilic handle that can be targeted for covalent modification, making it suitable for protein labeling and crosslinking.[1][4] Simultaneously, the nicotinamide group, a core component of the essential cofactor nicotinamide adenine dinucleotide (NAD+), can potentially serve as a recognition motif for the vast array of NAD+-binding proteins, including dehydrogenases, PARPs, and sirtuins.[5][6][7] This dual nature allows for the hypothetical design of experiments to capture and identify specific classes of enzymes and their interacting partners.

This guide will first detail the chemical and physical properties of this compound. It will then propose two primary applications in proteomics research: as a chemical crosslinking agent to study protein-protein interactions and as a bait molecule in affinity-based protein profiling to enrich for NAD+-binding proteins. For each proposed application, a detailed experimental protocol is provided, along with visualizations of the workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key properties are summarized in the table below.[8]

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O[8]
Molecular Weight 213.23 g/mol [8]
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamide[8]
CAS Number 436089-31-5[8]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and DMF[9]
Reactive Groups Primary aromatic amine, Nicotinamide

Application 1: Chemical Crosslinking for Protein-Protein Interaction Studies

The presence of a primary amine allows this compound to be used as a component of a crosslinking strategy to study protein-protein interactions (PPIs). By treating protein complexes with a homobifunctional crosslinker that reacts with primary amines, such as BS³ (bis(sulfosuccinimidyl) suberate), proteins in close proximity can be covalently linked.[10] While this compound itself is not a crosslinker, its primary amine can be targeted by such reagents. A hypothetical workflow would involve introducing a second reactive group to the nicotinamide ring to create a novel heterobifunctional crosslinker. However, for the purpose of this guide, we will focus on a more direct, albeit hypothetical, application where the primary amine is targeted by a standard crosslinking agent in a cellular context.

Experimental Protocol: In-Cell Crosslinking Followed by Mass Spectrometry

This protocol describes a general procedure for in-cell chemical crosslinking using an amine-reactive crosslinker, followed by protein enrichment and identification by mass spectrometry.

Materials:

  • Cells of interest

  • This compound (for hypothetical pre-treatment to probe accessibility)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-reactive crosslinker (e.g., BS³)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Affinity purification reagents (e.g., antibody against a protein of interest, protein A/G beads)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Optionally, pre-treat cells with this compound to assess its effect on protein complex formation or accessibility of amine groups.

  • Crosslinking:

    • Wash cells twice with ice-cold PBS.

    • Resuspend cells in PBS to a concentration of approximately 2 x 10⁷ cells/mL.

    • Add the amine-reactive crosslinker (e.g., BS³) to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature with gentle rotation.

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the crosslinking reaction.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification (Optional):

    • If targeting a specific protein complex, perform immunoprecipitation using an antibody against a known bait protein.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the crosslinked protein complexes by SDS-PAGE.

    • Excise the high-molecular-weight bands corresponding to crosslinked complexes.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.[11][12][13] Specialized software is then used to identify the crosslinked peptides and map the interaction sites.

Visualization of the Crosslinking Workflow

crosslinking_workflow cluster_cell In-Cell cluster_lab In-Vitro cell Cells in Culture crosslinker Add Amine-Reactive Crosslinker (e.g., BS³) cell->crosslinker quench Quench Reaction crosslinker->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation (Optional) lysis->ip sds_page SDS-PAGE ip->sds_page digest In-Gel Digestion sds_page->digest ms LC-MS/MS Analysis digest->ms pulldown_workflow cluster_prep Probe Preparation cluster_assay Pulldown Assay cluster_analysis Analysis beads NHS-activated Beads immobilization Immobilization beads->immobilization ligand N-(2-Amino-phenyl) -nicotinamide ligand->immobilization incubation Incubation immobilization->incubation lysate Cell Lysate lysate->incubation wash Wash incubation->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page ms LC-MS/MS sds_page->ms signaling_pathway compound N-(2-Amino-phenyl) -nicotinamide sirtuin Sirtuin compound->sirtuin Inhibits target_protein Target Protein (Acetylated) sirtuin->target_protein Deacetylates gene_expression Altered Gene Expression target_protein->gene_expression

References

Methodological & Application

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide and Related Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Application Notes

Nicotinamide and its derivatives are versatile molecules for in vitro research, with applications spanning enzymology, cell biology, and drug discovery.

Enzyme Inhibition Assays

Nicotinamide is a known inhibitor of several enzyme families:

  • Sirtuins (SIRTs): As an inhibitor of sirtuins, particularly SIRT1 and SIRT2, nicotinamide is used to study the role of these deacetylases in cellular processes like aging, metabolism, and inflammation.[5][6][7][8] The inhibitory effect is concentration-dependent.[5][8]

  • Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide can inhibit PARP activity, which is involved in DNA repair and cell death.[1][9] This makes it a useful tool for investigating cellular responses to DNA damage.

  • Kinases: Studies have shown that nicotinamide can inhibit kinases such as Rho-associated coiled-coil containing protein kinase (ROCK).[10] This suggests that derivatives like N-(2-Amino-phenyl)-nicotinamide could be screened for kinase inhibitory activity.

Cellular Assays

In cell-based assays, nicotinamide is used to investigate a variety of cellular functions:

  • Cell Viability and Proliferation: The effect of nicotinamide on cell viability can be assessed to determine its cytotoxic or cytoprotective properties.[5] Depending on the cell type and context, it can either promote or inhibit cell proliferation.

  • Cell Differentiation: Nicotinamide has been shown to influence the differentiation of various cell types, including hematopoietic stem cells.[7][8]

  • Metabolism and Energy Homeostasis: As a precursor to NAD+, nicotinamide is fundamental to cellular energy metabolism.[1][3] In vitro assays can be designed to measure changes in NAD+ levels, ATP production, and mitochondrial function in response to treatment.

  • Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties by modulating cytokine production and inflammatory signaling pathways like NF-κB and MAPK.[11][12]

Signaling Pathway Analysis

Nicotinamide is a valuable tool for dissecting cellular signaling pathways:

  • NAD+ Salvage Pathway: The conversion of nicotinamide to NAD+ is a key cellular pathway.[3][13] Studying this pathway can provide insights into cellular metabolism and the mechanism of action of nicotinamide derivatives.

  • Sirtuin-Mediated Signaling: By inhibiting sirtuins, nicotinamide can be used to probe the downstream effects of these enzymes on various cellular processes.[6]

Quantitative Data Summary

The following table summarizes quantitative data for nicotinamide and its derivatives from the search results.

CompoundAssayTargetCell Line/SystemResult (IC50/EC50)Reference
NicotinamideIn Vitro Activity AssaySIRT2Purified EnzymeEC50: 2 µM[5]
NicotinamideKinase-Ligand InteractionROCK2In Vitro Screen96.7% inhibition at 3 mM[10]
NicotinamideKinase-Ligand InteractionCK1δIn Vitro Screen92.3% inhibition at 3 mM[10]
Nicotinamide Derivative (5p)Apoptotic Activity-HepG2 cellsIC50: 8.6 µM[14]
Nicotinamide Derivative (5f)Apoptotic Activity-HepG2 cellsIC50: 23 µM[14]
NicotinamideApoptotic Activity-HepG2 cellsIC50: > 100 µM[14]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against a specific kinase.

Objective: To measure the in vitro activity of a kinase in the presence of varying concentrations of the test compound.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[15]

  • ATP and MgCl2 solution

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • In a 96-well plate, add the recombinant kinase and the kinase substrate to the kinase buffer.[16]

  • Add the diluted test compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.[15][16] The final concentrations of ATP and MgCl2 should be optimized for the specific kinase (e.g., 100 µM ATP, 10 mM MgCl2).[15][16]

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to assess the effect of this compound on cell viability.

Objective: To determine the effect of the test compound on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • 96-well clear-bottom plates

  • MTS reagent (containing PES)[17]

  • Plate reader (absorbance)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 20 µL of MTS solution to each well.[17]

  • Incubate the plate for 1 to 4 hours at 37°C.[17]

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol is adapted for measuring the inhibitory effect of this compound on SIRT2 activity.

Objective: To quantify the deacetylase activity of SIRT2 in the presence of an inhibitor.

Materials:

  • Recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate

  • This compound

  • Assay buffer

  • Developer solution

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well black plate, add the recombinant SIRT2 enzyme.[5]

  • Add the diluted test compound to the wells and incubate for a short period (e.g., 5 minutes) at 37°C.[5]

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.[5]

  • Incubate the plate for a defined time (e.g., 60 minutes) at 37°C.[5]

  • Measure the initial fluorescence (R0).[5]

  • Add the developer solution to each well and incubate as per the manufacturer's instructions.

  • Measure the final fluorescence (R1).[5]

Data Analysis:

  • Calculate the change in fluorescence (R1 - R0) for each well.

  • Determine the percentage of SIRT2 inhibition for each compound concentration relative to the vehicle control.

  • Calculate the EC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

NAD_Salvage_Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) NAMPT->NMN NMNAT->NAD

Caption: NAD+ Salvage Pathway from Nicotinamide.

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, and Test Compound start->prep_reagents add_to_plate Add Reagents and Compound to 96-well Plate prep_reagents->add_to_plate initiate_reaction Initiate Reaction with ATP/MgCl2 add_to_plate->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction / Add Detection Reagent incubate->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General In Vitro Kinase Assay Workflow.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells incubate_cells Incubate for Desired Duration treat_cells->incubate_cells add_reagent Add Viability Reagent (e.g., MTS) incubate_cells->add_reagent incubate_reagent Incubate for 1-4 Hours add_reagent->incubate_reagent read_absorbance Measure Absorbance incubate_reagent->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Cell Viability Assay Workflow.

Sirtuin_Inhibition_Pathway NAM Nicotinamide SIRT1 SIRT1 NAM->SIRT1 Inhibits Downstream Downstream Effects SIRT1->Downstream Regulates Proliferation Proliferation Downstream->Proliferation Differentiation Differentiation Downstream->Differentiation

Caption: Nicotinamide Inhibition of SIRT1 Signaling.

References

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based experiments with N-(2-Amino-phenyl)-nicotinamide, a compound belonging to the N-phenyl-nicotinamide class of molecules. This class of compounds has been identified as potent inducers of apoptosis in cancer cells. The protocols provided herein are based on the presumed mechanism of action for this class of molecules, which involves the inhibition of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. Further investigation into the potential involvement of the PI3K/Akt and JAK2/STAT3 signaling pathways is also warranted based on the activity of related nicotinamide structures.

Mechanism of Action

N-phenyl-nicotinamides have been shown to induce apoptosis by disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the apoptotic cascade. While the precise mechanism for this compound is yet to be fully elucidated, it is hypothesized to follow a similar pathway.

Additionally, related nicotinamide compounds have been observed to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and JAK2/STAT3 pathways. Therefore, it is recommended to investigate the effect of this compound on these pathways to build a comprehensive understanding of its cellular effects.

Hypothesized Signaling Pathway for N-phenyl-nicotinamides

Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences Compound N-(2-Amino-phenyl)- nicotinamide Microtubule Microtubule Polymerization Compound->Microtubule Inhibition Tubulin Tubulin Dimer Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothesized mechanism of this compound inducing apoptosis.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below. This will allow for easy comparison of the cytotoxic and apoptotic effects of this compound across different cell lines and experimental conditions.

Table 1: Cell Viability (IC50) Data

Cell LineCompoundIncubation Time (hrs)IC50 (µM)
e.g., MCF-7This compound48Enter Value
e.g., HeLaThis compound48Enter Value
e.g., A549This compound72Enter Value

Table 2: Apoptosis Assay Data

Cell LineCompound Conc. (µM)Incubation Time (hrs)% Apoptotic Cells (Annexin V+)
e.g., MCF-70.124Enter Value
e.g., MCF-71.024Enter Value
e.g., MCF-710.024Enter Value

Table 3: Cell Cycle Analysis Data

Cell LineCompound Conc. (µM)Incubation Time (hrs)% G1 Phase% S Phase% G2/M Phase
e.g., MCF-71.024Enter ValueEnter ValueEnter Value
e.g., MCF-710.024Enter ValueEnter ValueEnter Value

Experimental Protocols

The following are detailed protocols for key cell-based experiments to characterize the activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Cell Seeding B Compound Treatment (this compound) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Apoptotic & Cell Cycle Markers) D->G H Western Blot (p-Akt, p-STAT3) G->H I Quantitative PCR (Gene Expression Analysis) G->I

Caption: General workflow for cell-based experiments with this compound.

Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate cancer cell lines for your study (e.g., breast cancer: MCF-7, T47D; lung cancer: A549; cervical cancer: HeLa).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • Cell Cycle: Cyclin B1, CDK1, p21

    • Signaling Pathways: p-Akt, Akt, p-STAT3, STAT3, β-actin (as a loading control)

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Treat cells, extract total RNA using a suitable kit, and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers for genes of interest (e.g., Bax, Bcl-2, CDKN1A (p21)). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Troubleshooting

  • Low Compound Solubility: If this compound precipitates in the culture medium, try preparing the working solutions immediately before use and vortexing thoroughly. A lower final concentration of DMSO might also be necessary.

  • High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

  • Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Optimize staining times and antibody/dye concentrations. Use compensation controls for multi-color analysis.

By following these detailed protocols and utilizing the provided data presentation structures, researchers can effectively investigate the cellular mechanisms of this compound and contribute to the understanding of its potential as a therapeutic agent.

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide and its Analogs as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-(2-Amino-phenyl)-nicotinamide and related nicotinamide derivatives as a class of novel antifungal agents. The accompanying protocols offer detailed methodologies for the evaluation of their antifungal properties.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Nicotinamide derivatives have emerged as a promising class of compounds with significant antifungal activity against a broad spectrum of pathogenic fungi.[1][2][3][4] These compounds often target the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive target for antifungal therapy.[1][2][3] This document outlines the antifungal potential of this compound and its analogs, along with detailed protocols for their in vitro evaluation.

Antifungal Activity of Nicotinamide Derivatives

Several studies have demonstrated the potent in vitro antifungal activity of nicotinamide derivatives against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and various Aspergillus species.[1][2][3][4] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in assessing antifungal efficacy.

Table 1: Summary of in vitro Antifungal Activity of Representative Nicotinamide Derivatives

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference
2-Aminonicotinamide DerivativesCandida albicans0.0313 - 4.0[1]
Fluconazole-resistant C. albicans0.0313 - 2.0[2]
Candida parapsilosis0.0313 - 2.0[2]
Candida glabrata0.0313 - 2.0[2]
Cryptococcus neoformans0.0313 - 2.0[2]
Nicotinamide Derivatives containing 1,3,4-oxadiazoleGibberella zeaeWeak to moderate activity[5]
Fusarium oxysporumWeak to moderate activity[5]
Cylindrocarpon mandshuricaWeak to moderate activity[5]
N-(thiophen-2-yl) Nicotinamide DerivativesPseudoperonospora cubensisEC50 = 1.96 - 21.44[6]

Mechanism of Action

The primary mechanism of action for several potent nicotinamide derivatives involves the disruption of the fungal cell wall.[1][3] Specifically, these compounds have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] GPI anchors are crucial for attaching a wide array of proteins to the cell surface, which are essential for cell wall integrity, morphogenesis, and virulence. By inhibiting GPI anchor biosynthesis, these compounds compromise the cell wall, leading to fungal cell death.

cluster_0 Fungal Cell Nicotinamide_Derivative Nicotinamide Derivative GPI_Biosynthesis GPI Anchor Biosynthesis Pathway Nicotinamide_Derivative->GPI_Biosynthesis Inhibits GPI_Anchored_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchored_Proteins Produces Cell_Wall Fungal Cell Wall GPI_Anchored_Proteins->Cell_Wall Maintains Integrity Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for antifungal nicotinamide derivatives.

Experimental Protocols

The following protocols are generalized methods for the in vitro evaluation of novel antifungal compounds like this compound and its analogs.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve the compound)

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include wells for a positive control (fungus with a known antifungal), a negative control (fungus with solvent only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the growth in the control wells.[1] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm).

Protocol 2: Fungal Cell Wall Integrity Assay

This assay helps to determine if the test compound affects the fungal cell wall.

1. Materials:

  • Fungal strains

  • Test compound

  • Sorbitol (osmotic protectant)

  • Sabouraud Dextrose (SD) agar plates (with and without 1 M sorbitol)

  • Sterile paper discs

2. Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1.

  • Plating: Spread the fungal suspension evenly onto the surface of SD agar plates and SD agar plates supplemented with 1 M sorbitol.

  • Disc Application: Place sterile paper discs onto the agar surface.

  • Compound Application: Apply a known concentration of the test compound to the paper discs.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Analysis: Measure the diameter of the zone of inhibition around each disc. If the compound targets the cell wall, the zone of inhibition will be significantly smaller or absent on the plates containing sorbitol, as the osmotic protectant helps to stabilize the weakened cell walls.

Start Start: Prepare Fungal Inoculum Prepare_Plates Prepare Agar Plates: 1. Standard Medium 2. Medium + Osmotic Protectant Start->Prepare_Plates Spread_Inoculum Spread Inoculum on Plates Prepare_Plates->Spread_Inoculum Apply_Compound Apply Test Compound Spread_Inoculum->Apply_Compound Incubate Incubate Plates Apply_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Analyze Results Measure_Zones->Analyze Cell_Wall_Target Conclusion: Potential Cell Wall Target Analyze->Cell_Wall_Target Smaller zone on osmotic protectant plate Other_Mechanism Conclusion: Other Mechanism of Action Analyze->Other_Mechanism Similar zones on both plates

Caption: Workflow for the fungal cell wall integrity assay.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel antifungal agents. Their potential to target the fungal cell wall offers a selective mechanism of action that is attractive for therapeutic development. The protocols provided herein offer a starting point for researchers to investigate the antifungal properties of these and other novel compounds. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Solubility Data

Solubility is a critical parameter for the formulation and application of compounds in research and drug development. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of both polar and non-polar compounds for in vitro assays.[1] The following table summarizes the known solubility of the parent compound, Nicotinamide. Researchers should experimentally determine the specific solubility for N-(2-Amino-phenyl)-nicotinamide.

SolventSolubility of NicotinamideTemperature (°C)
DMSO~15 mg/mL[2], 24 mg/mL (196.52 mM)[3]Not Specified
Dimethylformamide (DMF)~15 mg/mL[2]Not Specified
Ethanol~2.5 mg/mL[2]Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[2]Not Specified
WaterSolubleNot Specified
MethanolSolubleNot Specified
1,4-DioxaneSolubleNot Specified
AcetonitrileSolubleNot Specified

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[4] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[5]

Materials:

  • This compound (or other test compound)

  • Selected solvents (e.g., DMSO, water, PBS)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration of the saturated solution.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Visually confirm excess solid D->E F Centrifuge to pellet solid E->F G Filter supernatant F->G H Quantify concentration (HPLC/UV-Vis) G->H I Determine solubility from standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Preparation of a Stock Solution

For most biological assays, a concentrated stock solution is prepared in an organic solvent like DMSO and then diluted into aqueous buffers.[2]

Procedure:

  • Weigh out a precise amount of this compound.

  • Dissolve the compound in a minimal amount of high-purity DMSO to the desired molar concentration (e.g., 10 mM or 20 mM).

  • Use gentle warming (up to 37°C) or vortexing to aid dissolution if necessary.[6]

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution into the final aqueous medium (e.g., cell culture medium, PBS) immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.[2]

Known Signaling Pathways of the Parent Compound, Nicotinamide

Nicotinamide is a biologically active molecule that serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.[7][8] Understanding these pathways can provide a basis for investigating the mechanism of action of its derivatives.

NAD+ Biosynthesis and Salvage Pathway: Cells synthesize NAD+ through several pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[8][9] The salvage pathway is the primary route for maintaining NAD+ levels in mammals.[8] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+.[9]

Role as an Enzyme Inhibitor: Nicotinamide also functions as an inhibitor of several NAD+-consuming enzymes:

  • Sirtuins: These are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene silencing, DNA repair, and metabolism. Nicotinamide inhibits sirtuin activity by a feedback mechanism.[3][10]

  • Poly(ADP-ribose) polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death.[11] In response to DNA damage, PARP consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains. Nicotinamide can inhibit PARP activity, which may preserve cellular energy levels under conditions of stress.[11]

G cluster_pathways NAD+ Metabolism & Signaling Tryptophan Tryptophan (de novo pathway) NAD NAD+ Tryptophan->NAD NicotinicAcid Nicotinic Acid (Preiss-Handler Pathway) NicotinicAcid->NAD Nicotinamide Nicotinamide (Salvage Pathway) NMN NMN Nicotinamide->NMN NAMPT Sirtuins Sirtuins Nicotinamide->Sirtuins inhibits PARP PARP Nicotinamide->PARP inhibits NMN->NAD NAD->Sirtuins consumed by NAD->PARP consumed by Sirtuins->Nicotinamide produces CellularProcesses Cellular Processes (Metabolism, DNA Repair) Sirtuins->CellularProcesses regulates PARP->Nicotinamide produces PARP->CellularProcesses regulates NAMPT NAMPT

Caption: Nicotinamide in NAD+ Metabolism and Signaling.

References

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Introduction

N-(2-Amino-phenyl)-nicotinamide is an aromatic amide that serves as a valuable building block in synthetic organic chemistry.[2] Its structure, incorporating a nicotinamide moiety and a 2-aminophenyl group, makes it a precursor for the synthesis of more complex molecules, including those with potential biological activities. Derivatives of this compound have been investigated for various applications, including their potential as kinase inhibitors and for their cytotoxic effects on multidrug-resistant cells.[3]

This document provides essential information for the safe handling, storage, and use of this compound in a laboratory setting. It includes safety protocols, physical and chemical properties, and a representative experimental protocol.

Safety and Handling

Due to the lack of a comprehensive toxicological profile for this compound, it should be handled with caution, assuming it may be hazardous.[4] The safety precautions outlined below are based on the properties of structurally related compounds, such as nicotinamide and aromatic amines.

Hazard Identification
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile gloves) to prevent skin exposure.[4][6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][7] A lab coat is mandatory.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.[4][6]

First Aid Measures
  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[4] Consult an ophthalmologist.[4]

  • If Swallowed: Wash out mouth with water provided the person is conscious. Do NOT induce vomiting. Get medical attention.[4][7]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4] It is incompatible with strong oxidizing agents.[8]

  • Disposal: Disposal must be made according to official regulations. Do not allow the product to reach the sewage system.[5]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 436089-31-5[1][2]
Molecular Formula C₁₂H₁₁N₃O[1][2]
Molecular Weight 213.24 g/mol [1][2][3]
Appearance Solid (form may vary)General
IUPAC Name N-(2-aminophenyl)pyridine-3-carboxamide[2]

Experimental Protocols

This compound is often used as an intermediate in multi-step syntheses. Below is a general protocol for its use in an acylation reaction, a common application for such a molecule. This protocol is adapted from procedures for the synthesis of related N-phenyl nicotinamide derivatives.[9][10]

General Protocol for Acylation Reaction

This protocol describes the reaction of an acyl chloride with this compound to form a more complex amide.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., triethylamine) to the solution while stirring.

  • Acyl Chloride Addition: Slowly add the acyl chloride, dissolved in a small amount of the anhydrous solvent, to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 6-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis protocol described above.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., Triethylamine) A->B C Cool to 0°C B->C Proceed to reaction D Add Acyl Chloride C->D E Stir and monitor via TLC D->E F Quench reaction E->F Reaction complete G Extract with organic solvent F->G H Dry and concentrate G->H I Purify (e.g., Chromatography) H->I J Characterization (NMR, MS, IR) I->J Final Product

Caption: General workflow for an acylation reaction using this compound.

Relevant Signaling Pathway

Nicotinamide, a core component of the title compound, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[11][12] NAD+ is essential for the activity of sirtuins (e.g., SIRT1), which are protein deacetylases involved in DNA repair, stress resistance, and metabolic regulation.[13] This pathway is often relevant in the context of drug development for neurodegenerative diseases and cancer.[13]

G Simplified NAD+ Biosynthesis and SIRT1 Activation Nicotinamide Nicotinamide NAMPT NAMPT (Enzyme) Nicotinamide->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Synthesis NMNAT NMNAT (Enzyme) NMN->NMNAT NAD NAD+ NMNAT->NAD Synthesis SIRT1_active SIRT1 (active) NAD->SIRT1_active Activates SIRT1_inactive SIRT1 (inactive) SIRT1_inactive->SIRT1_active Downstream Downstream Effects (DNA Repair, Gene Silencing, Metabolic Regulation) SIRT1_active->Downstream Deacetylation of target proteins

Caption: The NAD+ salvage pathway, where nicotinamide is converted to NAD+, activating SIRT1.

References

Application Note: Crystallization of N-(2-Amino-phenyl)-nicotinamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Amino-phenyl)-nicotinamide is a small organic molecule of interest in pharmaceutical and materials science research. Obtaining high-quality single crystals of this compound is a critical prerequisite for determining its three-dimensional molecular structure by X-ray crystallography. This information is invaluable for understanding its chemical properties, biological activity, and solid-state packing. This application note provides a detailed overview of established crystallization methods applicable to this compound, offering researchers a selection of protocols to screen for optimal crystal growth conditions.

The primary challenge in crystallizing small molecules lies in achieving a state of supersaturation under controlled conditions that favor the slow growth of a single, well-ordered crystal rather than rapid precipitation of an amorphous solid or polycrystalline material.[1][2] The methods outlined below are designed to approach supersaturation gradually, thereby increasing the probability of obtaining crystals suitable for X-ray diffraction.

General Considerations for Crystallization

Successful crystallization is often a matter of empirical screening, and several factors can influence the outcome:

  • Purity of the Compound: The starting material should be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound to a moderate extent. Solvents that dissolve the compound too readily may make it difficult to achieve supersaturation, while those in which it is poorly soluble will not be effective. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "miscible" anti-solvent in which it is insoluble, is often employed.[3][4]

  • Control of Supersaturation: The rate at which supersaturation is achieved is a key parameter. Slow changes in solvent composition or temperature generally yield better quality crystals.[1][5]

  • Environment: Crystallization experiments should be set up in a vibration-free environment and left undisturbed.[5]

Experimental Protocols

The following are detailed protocols for common crystallization techniques that can be applied to this compound.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for small molecule crystallization.[3][5] It relies on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation.

Materials:

  • This compound

  • A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, acetone, or a mixture)

  • Small, clean glass vials (e.g., 1-4 mL)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Ensure all the solid has dissolved. If necessary, gentle warming can be used, followed by cooling to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes in the covering.[3] The number and size of the holes will control the rate of evaporation.[3]

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available.[6][7] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing its solubility.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble.

  • A volatile "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent.

  • A small inner vial and a larger outer container with a tight-fitting lid (e.g., a beaker or jar).

Procedure:

  • Dissolve the this compound in the "good" solvent in the small inner vial to create a concentrated solution.

  • Pour a small amount of the "anti-solvent" into the larger outer container.

  • Place the inner vial containing the compound solution inside the larger container, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the outer container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[4][8]

  • Place the sealed container in an undisturbed location at a constant temperature.

  • Crystals are expected to form in the inner vial over a period of days to weeks.

Protocol 3: Slow Cooling

This method is suitable for compounds whose solubility is significantly dependent on temperature.

Materials:

  • This compound

  • A solvent or solvent mixture with a boiling point below 100°C in which the compound has moderate solubility at elevated temperatures.[5]

  • A sealed container (e.g., a screw-cap vial).

  • A programmable heating block or a well-insulated container (e.g., a Dewar flask).

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 40-60°C). Ensure a small amount of undissolved solid remains.

  • Heat the solution further until all the solid just dissolves.

  • Seal the container and place it in an environment where it will cool down very slowly to room temperature. This can be achieved by placing it in a heated block that is slowly cooled or in an insulated container.

  • Allow the solution to cool undisturbed over several hours to days. Crystals should form as the solubility decreases with temperature.

Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a miscible anti-solvent.[6] Crystallization occurs at the interface as the two solvents slowly mix.

Materials:

  • This compound

  • A "good" solvent (preferably denser).

  • A miscible "anti-solvent" (preferably less dense).

  • A narrow container such as a test tube or an NMR tube.

Procedure:

  • Dissolve the this compound in the "good" solvent to make a concentrated solution.

  • Carefully and slowly layer the "anti-solvent" on top of the solution, taking care not to cause significant mixing. A syringe or pipette can be used to gently add the anti-solvent down the side of the tube.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will ideally form at the interface between the two solvent layers over time.

Data Presentation: Suggested Crystallization Screening Conditions

Method "Good" Solvent "Anti-Solvent" Temperature (°C) Notes
Slow EvaporationEthanolN/ARoom TemperatureVary the number of holes in the cap to control evaporation rate.
Slow EvaporationAcetoneN/ARoom TemperatureAcetone is more volatile; use fewer/smaller holes.
Slow EvaporationEthyl AcetateN/ARoom Temperature-
Vapor DiffusionMethanolDiethyl EtherRoom TemperatureDiethyl ether is highly volatile and will diffuse quickly.
Vapor DiffusionDimethylformamide (DMF)WaterRoom TemperatureWater can act as an anti-solvent for compounds dissolved in polar aprotic solvents.
Vapor DiffusionTolueneHexaneRoom TemperatureA non-polar system.
Slow CoolingIsopropanolN/A50 -> 20Prepare a saturated solution at 50°C.
Slow CoolingAcetonitrileN/A60 -> 20Prepare a saturated solution at 60°C.
Solvent LayeringDichloromethane (DCM)HexaneRoom TemperatureLayer hexane on top of the DCM solution.
Solvent LayeringTetrahydrofuran (THF)HeptaneRoom TemperatureLayer heptane on top of the THF solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing the crystallization of this compound.

G cluster_prep Preparation cluster_analysis Analysis & Optimization A Pure this compound B Select Solvent(s) A->B C Prepare Concentrated Solution B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Slow Cooling C->F G Solvent Layering C->G H Monitor for Crystal Growth D->H E->H F->H G->H I No Crystals / Poor Quality H->I Unsuccessful J High-Quality Crystals H->J Successful K Optimize Conditions (Concentration, Temperature, Solvent) I->K L X-ray Diffraction J->L K->C Iterate

Caption: General workflow for crystallization screening of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Amino-phenyl)-nicotinamide is a derivative of nicotinamide (niacinamide), a form of vitamin B3. Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and cell signaling.[1][2] Nicotinamide itself has demonstrated anti-inflammatory, anti-cancer, and photoprotective effects in various studies.[3][4] Derivatives of nicotinamide are being actively investigated for a range of therapeutic applications, including as inhibitors of enzymes like VEGFR-2 and histone deacetylases (HDACs).[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments to elucidate the pharmacokinetic profile, efficacy, and mechanism of action of this compound.

Potential Signaling Pathways of Interest

Based on the known mechanisms of nicotinamide and its derivatives, the following signaling pathways are potential targets for investigation for this compound.

Potential_Signaling_Pathways cluster_NAD NAD+ Metabolism and Sirtuin Signaling cluster_VEGFR VEGFR-2 Signaling in Angiogenesis NAM This compound NAMPT NAMPT NAM->NAMPT Potential Inhibition/Activation NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Downstream_Targets_SIRT1 Downstream Targets (e.g., p53, NF-κB, PGC-1α) SIRT1->Downstream_Targets_SIRT1 Deacetylation NAM_Derivative This compound VEGFR2 VEGFR-2 NAM_Derivative->VEGFR2 Potential Inhibition PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: Potential signaling pathways for this compound.

In Vivo Experimental Design Workflow

A logical workflow is crucial for the successful in vivo characterization of a novel compound.

Experimental_Workflow Start Start: In Vitro Characterization (Cytotoxicity, Target Binding) Formulation Step 1: Formulation Development & Solubility Testing Start->Formulation PK Step 2: Pharmacokinetic (PK) Studies (Single Dose) Formulation->PK Toxicity Step 3: Toxicology Studies (Dose Escalation) PK->Toxicity Efficacy Step 4: Efficacy Studies in Disease Models Toxicity->Efficacy PD Step 5: Pharmacodynamic (PD) Studies (Biomarker Analysis) Efficacy->PD Mechanism Step 6: Mechanism of Action (In Vivo Target Engagement) PD->Mechanism End End: Data Analysis & Reporting Mechanism->End

Caption: General workflow for in vivo experimental design.

Summary of Quantitative Data (Hypothetical)

The following tables are templates for summarizing key quantitative data that would be generated from the proposed in vivo studies.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compoundOral (PO)1015001.575004.2
Intravenous (IV)530000.160003.8

Table 2: Hypothetical Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
This compound25600 ± 8050
This compound50300 ± 5075
Positive Control (e.g., Sorafenib)30250 ± 4079

Detailed Experimental Protocols

The following are detailed, yet generalized, protocols for key in vivo experiments. These must be adapted based on the specific properties of this compound and the animal model used.

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)

  • 8-10 week old male C57BL/6 mice

  • Blood collection tubes (e.g., EDTA-coated)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing:

    • Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • This compound

  • Vehicle for formulation

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line (e.g., A549, MCF-7)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, different doses of this compound, positive control).

  • Dosing: Administer the compound and controls daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Protocol 3: In Vivo Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the effect of this compound on target biomarkers in tumor tissue.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Reagents for Western blotting or immunohistochemistry (IHC)

  • Antibodies against target proteins (e.g., phosphorylated VEGFR-2, acetylated histones)

Procedure:

  • Tissue Collection: At the end of the efficacy study, or at specific time points after the last dose, collect tumor tissues.

  • Tissue Processing:

    • For Western blotting, snap-freeze tissues in liquid nitrogen and store at -80°C.

    • For IHC, fix tissues in 10% neutral buffered formalin and embed in paraffin.

  • Western Blotting:

    • Homogenize tumor tissues and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against the target biomarkers and appropriate secondary antibodies.

    • Visualize and quantify protein bands.

  • Immunohistochemistry:

    • Section paraffin-embedded tissues.

    • Perform antigen retrieval and incubate with primary and secondary antibodies.

    • Visualize the localization and intensity of the target protein staining.

  • Data Analysis: Quantify the changes in biomarker levels or staining intensity in the treated groups compared to the vehicle control group.

By following this structured approach, researchers can systematically evaluate the in vivo properties of this compound, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols: N-(2-Amino-phenyl)-nicotinamide as a Potential VEGF-Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential of N-(2-Amino-phenyl)-nicotinamide as a Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitor. While direct quantitative data for this specific compound is not yet prevalent in published literature, the nicotinamide scaffold has been extensively explored, yielding potent inhibitors of VEGFR-2, a key mediator of angiogenesis. These application notes summarize the available data on related nicotinamide derivatives, present detailed protocols for evaluating the efficacy of this compound, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. VEGF ligands, upon binding to their receptors, particularly VEGFR-2 (also known as KDR/Flk-1), trigger a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][2] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective strategy in cancer therapy.[3][4]

Nicotinamide-based compounds have emerged as a promising class of small molecule inhibitors targeting VEGFR-2.[4][5][6] These molecules are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[5] This document focuses on this compound, a compound belonging to this class, and provides the necessary information for researchers to investigate its potential as a VEGFR-2 inhibitor.

Data Presentation: Efficacy of Related Nicotinamide Derivatives

Compound IDVEGFR-2 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 877.02HCT-1165.4[7]
HepG27.1[7]
Compound 10117.4HepG235.78[6]
MCF-757.62[6]
Compound 1186.60HCT-11615.4[3]
HepG29.8[3]
Compound 15d60.00HepG224.10[8]
PC340.90[8]
MCF-733.40[8]
Compound 16c240MCF-72.1[4]
HepG24.61[4]
HCT-1164.05[4]
Sorafenib (Reference)53.65HCT-1169.30[3]
HepG27.40[3]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

VEGF/VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Inhibitor N-(2-Amino-phenyl)- nicotinamide Inhibitor->Autophosphorylation Inhibits

VEGF/VEGFR-2 Signaling Pathway

Experimental Workflow for Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) CellPro Endothelial Cell Proliferation Assay KinaseAssay->CellPro CellMig Endothelial Cell Migration Assay CellPro->CellMig TubeAssay Tube Formation Assay CellMig->TubeAssay WesternBlot Western Blot (p-VEGFR-2) TubeAssay->WesternBlot CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay WesternBlot->CAM_Assay Data Data Analysis and Conclusion CAM_Assay->Data Start Synthesize/Acquire This compound Start->KinaseAssay

Workflow for Inhibitor Evaluation

Inhibition Logic Inhibitor N-(2-Amino-phenyl)- nicotinamide VEGFR2_Kinase VEGFR-2 Kinase Activity Inhibitor->VEGFR2_Kinase Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2_Kinase->Downstream Activates Endo_Function Endothelial Cell Function Downstream->Endo_Function Promotes (Proliferation, Migration) Angiogenesis Angiogenesis Endo_Function->Angiogenesis Leads to Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

References

N-(2-Amino-phenyl)-nicotinamide for studying nicotinamide metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (NAM) metabolism is a cornerstone of cellular bioenergetics and signaling, primarily through the synthesis of nicotinamide adenine dinucleotide (NAD+). Dysregulation of this network is implicated in a wide array of pathologies, making the enzymes within this pathway attractive targets for therapeutic development. While a variety of tools are available to study NAM metabolism, this document aims to provide a framework for the investigation of novel compounds. Although specific experimental data for the compound of interest, N-(2-Amino-phenyl)-nicotinamide, is not available in the current scientific literature, this document will provide a comprehensive overview of established methodologies and protocols to study nicotinamide metabolism. These can be adapted for the characterization of new chemical entities like this compound.

Introduction to Nicotinamide Metabolism

Nicotinamide is a form of vitamin B3 and a vital precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical cofactor for a multitude of cellular processes, including cellular respiration, DNA repair, and cell signaling.[3][4] The maintenance of cellular NAD+ pools is achieved through three major pathways:

  • The de novo synthesis pathway: Tryptophan is converted to NAD+ through a series of enzymatic steps.[5][6]

  • The Preiss-Handler pathway: Nicotinic acid is converted to NAD+.[3]

  • The salvage pathway: Nicotinamide is recycled back to NAD+. This is the primary pathway for NAD+ maintenance in mammalian cells.[6][7]

The salvage pathway is of particular interest for therapeutic intervention. Key enzymes in this pathway include Nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme, and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[7] NAD+ is consumed by several enzyme families, including sirtuins (e.g., SIRT1), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which release nicotinamide as a byproduct that re-enters the salvage pathway.[4][8]

Studying Nicotinamide Metabolism with Novel Compounds

The investigation of a novel compound like this compound would typically involve a series of experiments to determine its effect on the key components of nicotinamide metabolism. The following sections outline general protocols that can be adapted for this purpose.

Key Enzymes in Nicotinamide Metabolism

A primary step in characterizing a new compound is to assess its interaction with the key enzymes of the nicotinamide metabolic pathways.

Enzyme TargetPotential Effect of CompoundRelevance to Nicotinamide Metabolism
NAMPT (Nicotinamide phosphoribosyltransferase)Inhibition or activationRate-limiting step in the NAD+ salvage pathway.[7]
SIRT1 (Sirtuin 1)Inhibition or activationNAD+-dependent deacetylase involved in aging and metabolism.[2]
PARP-1 (Poly(ADP-ribose) polymerase 1)InhibitionNAD+-dependent enzyme involved in DNA repair.[4][9]
NNMT (Nicotinamide N-methyltransferase)InhibitionCatalyzes the methylation of nicotinamide, affecting its availability for the salvage pathway.[10][11]

Experimental Protocols

The following are generalized protocols that would be foundational in assessing a novel compound's role in nicotinamide metabolism.

Protocol: In Vitro Enzyme Inhibition/Activation Assay

This protocol is designed to determine the direct effect of a test compound on the activity of a purified enzyme (e.g., NAMPT, SIRT1, PARP-1, NNMT).

Materials:

  • Purified recombinant human enzyme (e.g., NAMPT, SIRT1, PARP-1, NNMT)

  • Enzyme-specific substrate and co-factors (e.g., nicotinamide, PRPP, NAD+, acetylated peptide, DNA)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagent (specific to the assay format, e.g., fluorescent or colorimetric)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, substrate, and co-factors.

  • Add the diluted test compound or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the purified enzyme to each well.

  • Incubate the plate at the optimal temperature and time for the specific enzyme.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Calculate the percent inhibition or activation relative to the vehicle control.

  • Determine the IC50 (for inhibitors) or EC50 (for activators) by fitting the data to a dose-response curve.

Protocol: Cellular NAD+ Level Quantification

This protocol measures the intracellular concentration of NAD+ in response to treatment with a test compound.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • NAD+/NADH quantification kit (commercially available)

  • Cell lysis buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells using the provided lysis buffer.

  • Follow the manufacturer's instructions for the NAD+/NADH quantification kit to measure the intracellular NAD+ levels.

  • Normalize the NAD+ levels to the total protein concentration in each well.

  • Analyze the dose-dependent effect of the compound on cellular NAD+ levels.

Signaling Pathways and Workflow Diagrams

Visualizing the complex interactions within nicotinamide metabolism and the experimental approaches to study them is crucial for understanding.

Nicotinamide_Metabolism_Pathway cluster_synthesis NAD+ Synthesis cluster_consumption NAD+ Consumption Tryptophan Tryptophan De Novo Pathway De Novo Pathway Tryptophan->De Novo Pathway Nicotinic Acid Nicotinic Acid Preiss-Handler Pathway Preiss-Handler Pathway Nicotinic Acid->Preiss-Handler Pathway Nicotinamide (NAM) Nicotinamide (NAM) Salvage Pathway Salvage Pathway Nicotinamide (NAM)->Salvage Pathway NAMPT NAD+ NAD+ De Novo Pathway->NAD+ Preiss-Handler Pathway->NAD+ Salvage Pathway->NAD+ Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs CD38/157 CD38/157 NAD+->CD38/157 NAM_recycled Nicotinamide (NAM) Sirtuins->NAM_recycled PARPs->NAM_recycled CD38/157->NAM_recycled NAM_recycled->Salvage Pathway Recycling

Caption: Overview of NAD+ synthesis and consumption pathways.

Experimental_Workflow Compound_Screening Novel Compound (e.g., this compound) In_Vitro_Assays In Vitro Enzyme Assays (NAMPT, SIRT1, PARP-1, NNMT) Compound_Screening->In_Vitro_Assays Cellular_Assays Cellular Assays (NAD+ levels, Cell Viability) In_Vitro_Assays->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (Western Blot, Gene Expression) Cellular_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Models (Disease Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A typical workflow for characterizing a novel compound.

Conclusion

The study of nicotinamide metabolism is a dynamic field with significant therapeutic implications. While direct experimental data on this compound is not currently available, the established protocols and methodologies outlined in this document provide a robust framework for its investigation. By systematically evaluating the effect of novel compounds on key enzymes and cellular processes within the nicotinamide metabolic network, researchers can uncover new therapeutic agents for a range of diseases.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific experimental conditions and laboratory settings. Always follow appropriate safety guidelines when handling chemicals and conducting experiments.

References

Application Notes and Protocols for N-(2-Amino-phenyl)-nicotinamide and Related Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive literature searches did not yield specific data or established research applications for N-(2-Amino-phenyl)-nicotinamide. The following application notes and protocols are based on general methods for the synthesis of N-aryl nicotinamides and the well-documented research applications of the parent molecule, nicotinamide. Researchers interested in this compound would likely need to synthesize it as a novel compound and develop experimental protocols based on the intended application.

Introduction

Nicotinamide and its derivatives are of significant interest in biomedical research due to their central role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in cellular metabolism, DNA repair, and cell signaling.[1][2] The synthesis of novel nicotinamide derivatives, such as this compound, allows for the exploration of new pharmacological properties and potential therapeutic applications.

This document provides a general protocol for the synthesis and characterization of N-aryl nicotinamides, which can be adapted for the synthesis of this compound. Additionally, it details the established research applications, experimental protocols, and signaling pathways related to the parent molecule, nicotinamide, to provide a foundational understanding for researchers.

Synthesis and Characterization of N-aryl Nicotinamides

While a specific protocol for this compound is not available, a general method for the synthesis of N-phenyl nicotinamide analogs can be adapted.[3] This typically involves the amidation of an activated nicotinic acid derivative with the corresponding aniline.

General Synthesis Protocol:

A common method for forming an amide bond is the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid.[3]

  • Activation of Nicotinic Acid: Nicotinic acid can be converted to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Amidation Reaction: The resulting nicotinoyl chloride is then reacted with the desired aryl amine, in this case, 2-amino-phenylamine (o-phenylenediamine), in the presence of a base to neutralize the HCl byproduct.[3]

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Nicotinic_Acid Nicotinic Acid Acyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Crude_Product Crude this compound Acyl_Chloride->Crude_Product Amine 2-Amino-phenylamine Amine->Crude_Product Base (e.g., Pyridine) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR ¹H & ¹³C NMR MS Mass Spectrometry Pure_Product->NMR Pure_Product->MS

Caption: General workflow for the synthesis, purification, and characterization of N-aryl nicotinamides.

Research Applications of Nicotinamide

Nicotinamide (NAM) is widely studied for its role in cellular health and disease. Its primary function is as a precursor in the NAD+ salvage pathway.[2][5]

Key Research Areas:

  • Aging and Longevity: NAD+ levels decline with age, and supplementation with NAD+ precursors like nicotinamide may help mitigate age-related physiological decline.[1]

  • Neurodegenerative Diseases: The role of NAD+ in neuronal health has led to research into nicotinamide as a potential therapeutic for conditions like Alzheimer's and Parkinson's disease.[]

  • Metabolic Disorders: NAD+ is a key regulator of metabolism, and nicotinamide is being investigated for its effects on conditions such as diabetes and obesity.[]

  • Dermatology: Nicotinamide has anti-inflammatory properties and is used in the treatment of various skin conditions, including acne and rosacea.[7][8] It has also been shown to have photoprotective effects against UV-induced skin damage.[7]

  • Cancer Research: Nicotinamide's role in DNA repair and cellular energy metabolism has made it a subject of interest in cancer prevention and therapy.[7]

Quantitative Data

The following tables summarize key quantitative data related to nicotinamide and its role as an NAD+ precursor.

Table 1: Properties of Nicotinamide

Property Value
Molar Mass 122.12 g/mol
Chemical Formula C₆H₆N₂O
Melting Point 128-131 °C
Solubility in Water 1000 mg/mL

| pKa | 3.3 |

Table 2: Common Dosages of Nicotinamide in Research

Application Dosage Reference
Oral Supplementation (Human) 500 mg daily [2]
Topical Application (Dermatology) 2-5% cream [2]
Bullous Pemphigoid Treatment 500 mg three times daily (with tetracycline) [7]

| Atopic Dermatitis (Topical) | 2% cream | |

Experimental Protocols

Protocol 1: Measurement of Cellular NAD+ Levels

This protocol describes a common method for quantifying intracellular NAD+ levels using a colorimetric assay kit, which is a standard procedure in research involving NAD+ metabolism.

  • Cell Culture and Treatment: a. Plate cells at a desired density in a multi-well plate. b. Culture cells under standard conditions (e.g., 37°C, 5% CO₂). c. Treat cells with this compound or nicotinamide at various concentrations for the desired time.

  • Cell Lysis and NAD+ Extraction: a. Wash cells with cold PBS. b. Add NAD+ extraction buffer to the cells and lyse them according to the kit manufacturer's instructions. c. Heat the lysate to degrade NADH while preserving NAD+.

  • NAD+ Assay: a. Add the assay mix, including a cycling enzyme and substrate, to the extracted NAD+. b. The cycling reaction generates a product that can be measured colorimetrically (e.g., at OD 450 nm). c. Incubate the plate according to the kit's instructions.

  • Data Analysis: a. Measure the absorbance using a plate reader. b. Calculate the NAD+ concentration based on a standard curve. c. Normalize the NAD+ levels to the protein concentration of the cell lysate.

Signaling Pathways

Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in most mammalian tissues.[5]

NAD+ Salvage Pathway

G cluster_enzymes Enzymes NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAMPT NAMPT NMNAT NMNATs NRK NRK1/2

Caption: The NAD+ salvage pathway showing the conversion of nicotinamide (NAM) and nicotinamide riboside (NR) to NAD+.

This pathway illustrates how nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[5] Nicotinamide riboside (NR) can also enter this pathway by being converted to NMN by nicotinamide riboside kinases (NRKs).[1]

By understanding these fundamental pathways and protocols for the well-studied parent compound, nicotinamide, researchers can design and implement studies to investigate the properties and potential applications of novel derivatives like this compound.

References

Troubleshooting & Optimization

N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(2-Amino-phenyl)-nicotinamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials and side products. These include:

  • o-Phenylenediamine: The starting amine. It can be removed with an acidic wash.

  • Nicotinic acid or Nicotinoyl chloride: The starting acylating agent. Nicotinic acid can be removed with a basic wash.

  • Di-acylated product: The o-phenylenediamine has two amino groups, and a potential side product is the di-nicotinamide derivative where both amines have reacted. This impurity is often more non-polar than the desired product.

  • Oxidation products: The free amino group on the phenyl ring is susceptible to oxidation, which can lead to colored impurities.[1]

Q2: What is the recommended first step for purifying the crude product?

A2: An initial acid-base workup is highly recommended. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the solution with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted basic o-phenylenediamine. Follow this with a wash using a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic nicotinic acid. Finally, wash with brine, dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄, and concentrate it under reduced pressure.

Q3: What are the primary purification techniques for this compound?

A3: The two most effective methods for purifying this compound are column chromatography and recrystallization.[2] Column chromatography is excellent for separating impurities with different polarities, while recrystallization is ideal for obtaining highly crystalline, pure material if a suitable solvent is found.[2][3]

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main compound from any impurities.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield After Purification Product loss during aqueous workup or transfers.Minimize the number of transfer steps. During extractions, perform back-extractions of the aqueous layers with fresh organic solvent to recover any dissolved product.
Product is partially soluble in the recrystallization solvent at cold temperatures.Test a variety of recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one with high solubility when hot and very low solubility when cold.[2]
Irreversible adsorption of the product onto the silica gel during column chromatography.The basic pyridine nitrogen and the acidic silica surface can lead to strong adsorption. Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.[5]
Product is a Persistent Oil or Fails to Crystallize Presence of impurities inhibiting crystal lattice formation.Re-purify the material using column chromatography to remove impurities. Try dissolving the oil in a minimal amount of a strong solvent (like dichloromethane) and then adding a non-polar "anti-solvent" (like hexane) dropwise until turbidity persists. Cool slowly to induce crystallization.
The compound has a low melting point.If the product is pure by NMR/HPLC but remains an oil, it may be its natural state at room temperature. Attempt to form a salt (e.g., hydrochloride salt) which is often more crystalline.
Multiple Spots or Streaking on TLC Plate The sample is still impure.The purification method was not effective. If recrystallization failed, use column chromatography. If column chromatography failed, optimize the eluent system for better separation.[6]
The compound is degrading on the silica plate.The free amine or pyridine may be interacting strongly with the acidic silica. Add a small amount of triethylamine (0.5-1%) or ammonia to the developing solvent to improve the spot shape.
The sample is overloaded on the TLC plate.Spot a more dilute solution of your compound onto the TLC plate.
Product is Colored (Yellow/Brown) After Purification Presence of baseline impurities from column chromatography.Ensure all colored bands are fully eluted from the column before collecting the product fractions.
Oxidation of the free amino group.Perform purification steps quickly and consider working under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is particularly sensitive. A final purification step can involve dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and colored impurities.

Comparison of Purification Methods

This table provides a summary of common purification techniques for this compound. Values are illustrative and may vary based on the specific scale and impurity profile of the reaction.

Method Typical Purity Achieved Typical Yield Scalability Complexity & Cost
Acid-Base Wash Low-Medium (>85%)High (>90%)ExcellentLow
Recrystallization Very High (>99%)Medium-High (60-90%)GoodMedium
Column Chromatography High (>98%)Medium (50-85%)Poor-MediumHigh

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of a crude product containing non-polar impurities and starting materials.

  • Prepare the Slurry: In a beaker, add silica gel to a starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of your crude product. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into a glass chromatography column with the stopcock closed. Open the stopcock to drain the solvent, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate) to elute compounds of increasing polarity. The product, being moderately polar, should elute after non-polar impurities but before highly polar baseline impurities.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes or flasks. Analyze the fractions using TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for a final purification step to obtain a highly pure, crystalline product.

  • Select a Solvent: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Test small samples in solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.[2]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or air-dry them to remove all traces of solvent.

Visual Guides

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Acid-Base Workup Crude->Workup Concentrate1 Concentrate Workup->Concentrate1 CrudeSolid Crude Solid / Oil Concentrate1->CrudeSolid Chromatography Column Chromatography CrudeSolid->Chromatography Many impurities or inseparable by xtal Recrystallization Recrystallization CrudeSolid->Recrystallization Product is solid & relatively clean Analysis Purity Analysis (TLC, NMR, HPLC) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem: Low Purity (Multiple Spots on TLC) CheckStreaking Are spots streaking or tailing? Start->CheckStreaking StreakingYes Add 1% Triethylamine to TLC eluent CheckStreaking->StreakingYes Yes CheckSeparation Are spots well-separated? CheckStreaking->CheckSeparation No StreakingYes->CheckSeparation SeparationNo Optimize column eluent (try different solvent ratios or add a more polar solvent) CheckSeparation->SeparationNo No SeparationYes Spots are distinct but multiple fractions contain product + impurity CheckSeparation->SeparationYes Yes Final Solution Achieved SeparationNo->Final CombineImpure Combine impure fractions, concentrate, and re-purify under optimized conditions SeparationYes->CombineImpure CombineImpure->Final

Caption: Troubleshooting decision tree for low purity after column chromatography.

References

How to prevent degradation of N-(2-Amino-phenyl)-nicotinamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(2-Amino-phenyl)-nicotinamide in solution.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Question 1: My solution of this compound is changing color (e.g., turning yellow/brown) over a short period. What is happening?

Answer: Discoloration is a common indicator of chemical degradation, likely due to oxidation or photodegradation. The aminophenyl moiety is susceptible to oxidation, which can form colored impurities.

Troubleshooting Steps:

  • Protect from Light: Aromatic amines and amides can undergo photodegradation when exposed to light, especially UV radiation.[1][2][3] Store your solutions in amber vials or wrap your containers in aluminum foil.

  • Deoxygenate Solvents: Dissolved oxygen in your solvent can promote oxidation.[4] Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon.

  • Work under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a gentle stream of an inert gas.

  • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be beneficial, but this should be validated to ensure it doesn't interfere with your experiments.

Question 2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis of an aged solution. What are the likely degradation pathways?

Answer: The appearance of new peaks and a decrease in the main peak suggest that this compound is degrading. The primary degradation pathways to consider are hydrolysis of the amide bond and oxidation of the amino group.

  • Hydrolysis: The amide bond can be hydrolyzed, especially under acidic or basic conditions, to yield nicotinic acid and 1,2-phenylenediamine.[5][6] While amides are generally more stable than esters, this pathway can be significant over time, especially at non-neutral pH.[7][8]

  • Oxidation: The free amino group on the phenyl ring is a primary site for oxidation, which can lead to the formation of various degradation products, potentially including colored compounds.[4][9]

  • Photodegradation: As mentioned, exposure to light can cause cleavage of the amide bond or other rearrangements.[2][3]

Question 3: What are the optimal storage conditions (solvent, pH, temperature) for a stock solution of this compound?

Answer: The optimal storage conditions aim to minimize hydrolysis, oxidation, and photodegradation.

ParameterRecommendationRationale
Solvent Use aprotic solvents like DMSO or DMF for long-term storage. For aqueous experiments, prepare fresh solutions or use buffers with minimal reactivity.Aprotic solvents prevent hydrolysis.
pH Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible.Both acidic and basic conditions can catalyze amide hydrolysis.[8]
Temperature Store solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.Lower temperatures slow down the rate of all chemical degradation reactions.
Light Protect from light at all times by using amber vials or covering containers.Prevents photodegradation.[1][2][3][10]
Atmosphere For maximum stability, especially for long-term storage, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation.[4][9]

Question 4: I need to perform a forced degradation study on this compound. What conditions should I test?

Answer: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[11][12]

ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).Amide bond hydrolysis.[5][6]
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).Amide bond hydrolysis.[5][6]
Oxidation 3% H₂O₂ at room temperature.Oxidation of the amino group.
Thermal Degradation Heat the solid compound and a solution at a high temperature (e.g., 80°C).General thermal decomposition.
Photodegradation Expose a solution to UV light (e.g., 254 nm) and/or visible light.Photo-Fries rearrangement, N-C bond cleavage.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Solvent Selection: Choose a high-purity, dry aprotic solvent such as DMSO or DMF.

  • Deoxygenation: Sparge the solvent with dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial tightly.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Seal the vial with paraffin film, wrap it in aluminum foil to protect it from light, and store it at -20°C or -80°C.

Protocol 2: General Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M.

    • Base: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final peroxide concentration of 3%.

    • Control: Mix the stock solution with an equal volume of the solvent.

  • Incubation: Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C). Protect all samples from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize the reaction by adding an equimolar amount of base or acid, respectively. For the oxidative sample, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, if necessary for the analytical method.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_data Data Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve under Inert Atmosphere weigh->dissolve solvent Select & Deoxygenate Solvent solvent->dissolve store Store at Low Temp & Protected from Light dissolve->store stress Apply Stress Conditions (pH, Temp, Light, Oxidant) store->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze Analyze via HPLC quench->analyze pathways Identify Degradation Pathways analyze->pathways kinetics Determine Degradation Kinetics analyze->kinetics end End pathways->end kinetics->end

Caption: Workflow for preparing a stable solution and assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound prod_h1 Nicotinic Acid parent->prod_h1 Acid/Base prod_h2 1,2-Phenylenediamine parent->prod_h2 Acid/Base prod_o Oxidized Products (e.g., quinone-imines) parent->prod_o O₂, H₂O₂ prod_p Rearrangement & Cleavage Products parent->prod_p UV/Vis Light

References

Improving the stability of N-(2-Amino-phenyl)-nicotinamide for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-(2-Amino-phenyl)-nicotinamide for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned from colorless to a yellow/brown color upon storage. What is the likely cause?

A1: The discoloration of your this compound solution is most likely due to oxidation of the aromatic amine (the 2-aminophenyl moiety). Aromatic amines are susceptible to oxidation when exposed to air (oxygen) and/or light, which can lead to the formation of colored degradation products. This process can be accelerated by elevated temperatures.

Q2: I observe a new peak in my HPLC chromatogram after storing my compound in an aqueous buffer for a week. What could this new peak be?

A2: A new peak in your HPLC chromatogram could be a result of several degradation pathways. The two most probable causes are:

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially in acidic or basic conditions. This would result in the formation of nicotinic acid and o-phenylenediamine.

  • Oxidation: As mentioned in Q1, the 2-amino group is prone to oxidation, leading to various oxidative degradation products.

To identify the new peak, it is recommended to use a mass spectrometer in line with your HPLC (LC-MS) to determine the mass of the unknown compound and compare it with the masses of suspected degradation products.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to:

  • Store as a solid: If possible, store the compound as a dry powder in a tightly sealed container.

  • Protect from light: Use an amber-colored vial or store the container in the dark. Aromatic amines can be light-sensitive.

  • Store at low temperatures: For long-term storage, keeping the compound at -20°C or -80°C is advisable. For short-term storage, 2-8°C is acceptable.

  • Use an inert atmosphere: For maximum stability, especially for solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Use appropriate solvents/buffers: If storing in solution, use a non-reactive solvent or a buffer at a neutral pH. Buffers like Tris-HCl have been shown to be more favorable for the stability of related compounds like nicotinamide cofactors compared to phosphate buffers.[1][2][3]

Q4: Are there any chemical stabilizers I can add to my formulation to improve the stability of this compound?

A4: While the addition of stabilizers should be carefully considered based on your experimental needs, antioxidants can be used to prevent the oxidation of the aromatic amine. Some common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The compatibility and potential interference of these additives with your experimental setup must be evaluated. For aromatic amines, compounds like thiourea have also been explored as stabilizers.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected color change (e.g., to yellow or brown) in solid or solution. Oxidation of the 2-amino group due to exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For solutions, prepare them fresh and use deoxygenated solvents.
Appearance of new peaks in HPLC/LC-MS analysis. 1. Amide hydrolysis. 2. Oxidation of the 2-amino group.1. Confirm the identity of the new peak using LC-MS. 2. If hydrolysis is suspected, ensure the pH of your solution is neutral. 3. If oxidation is the cause, follow the storage recommendations to minimize exposure to oxygen and light.
Loss of compound potency or inconsistent experimental results over time. Degradation of the parent compound.Perform a stability study to determine the degradation rate under your storage conditions. Prepare fresh stock solutions more frequently. Consider re-purifying the compound if significant degradation has occurred.
Precipitation of the compound from a buffered solution upon storage. Change in pH of the buffer or degradation to a less soluble product.Check the pH of the buffer. Ensure the storage temperature is appropriate and that the concentration is not above the solubility limit at that temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, incubate a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Use a mass spectrometer (LC-MS) to help identify degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products based on their retention times and mass spectra.

Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound.

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h25.8%3
3% H₂O₂, RT, 24h45.5%>4
Thermal (70°C, 48h)8.9%1
Photolytic (UV, 24h)33.1%3

Visualizations

Hypothesized Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photolysis Photolysis (UV Light) This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Amide Cleavage o-Phenylenediamine o-Phenylenediamine This compound->o-Phenylenediamine Amide Cleavage Quinone-imine derivatives Quinone-imine derivatives This compound->Quinone-imine derivatives Amino Group Oxidation Photolytic Products Photolytic Products This compound->Photolytic Products UV Exposure Oxidized Dimers/Polymers Oxidized Dimers/Polymers o-Phenylenediamine->Oxidized Dimers/Polymers Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photolytic Stress A->E F Neutralize & Dilute Samples B->F C->F D->F E->F G Analyze by HPLC-UV/MS F->G H Evaluate Data G->H

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Decision Tree

G A Inconsistent Results or Visible Degradation? B Color Change? A->B Yes J Perform Forced Degradation Study A->J No C New HPLC Peaks? B->C No D Likely Oxidation B->D Yes F Run LC-MS to identify peaks C->F Yes E Store under inert gas Protect from light D->E G Hydrolysis or Oxidation? F->G H Check solution pH Use neutral buffer G->H Hydrolysis I Follow recommendations for preventing oxidation G->I Oxidation

Caption: Decision tree for troubleshooting stability issues.

References

Optimizing N-(2-Amino-phenyl)-nicotinamide dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Amino-phenyl)-nicotinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this novel small molecule inhibitor in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While this compound is a novel compound with limited specific characterization, its structural similarity to nicotinamide suggests it may influence cellular processes regulated by nicotinamide adenine dinucleotide (NAD+). Nicotinamide is a precursor to NAD+ and also an inhibitor of poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are key enzymes in DNA repair, cellular metabolism, and stress responses.[1][2][3] Experiments should be designed to investigate its potential effects on these NAD+-dependent signaling pathways.

Q2: What is a recommended starting concentration range for initial experiments?

A2: For a new small molecule inhibitor, it is advisable to start with a broad concentration range to determine its potency and cytotoxicity. A typical approach is to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM).[4] For inhibitors that are effective in cells, concentrations exceeding 10 µM may indicate non-specific targeting.[5]

Q3: How should I prepare a stock solution of this compound?

A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in your cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the potential cellular effects of inhibiting NAD+-dependent pathways?

A4: Inhibition of PARP can lead to the accumulation of single-strand DNA breaks, which can be cytotoxic, especially in cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).[3][7] Inhibition of sirtuins can affect a wide range of cellular processes, including gene expression, metabolism, and aging.[2][8] Depending on the specific context, these effects can result in cell cycle arrest, apoptosis, or changes in cellular metabolism.

Potential Signaling Pathways

Based on its structural similarity to nicotinamide, this compound may act as an inhibitor of NAD+-dependent enzymes such as PARPs and Sirtuins. The following diagram illustrates these potential interactions.

NAD_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair promotes Nicotinamide Nicotinamide PARP->Nicotinamide produces SIRT1 SIRT1 Histones Histones / TFs SIRT1->Histones deacetylates SIRT1->Nicotinamide produces Gene_Expression Gene Expression Histones->Gene_Expression regulates Metabolic_Stress Metabolic Stress NAD_Pool Cellular NAD+ Pool Metabolic_Stress->NAD_Pool influences NAD_Pool->PARP substrate NAD_Pool->SIRT1 substrate NAMPT NAMPT NAMPT->NAD_Pool regenerates Nicotinamide->NAMPT substrate for Compound N-(2-Amino-phenyl)- nicotinamide Compound->PARP inhibits? Compound->SIRT1 inhibits?

Caption: Potential NAD+ dependent signaling pathways affected by this compound.

Troubleshooting Guides

This section addresses common issues encountered during cell culture experiments with small molecule inhibitors.

Q: My cells show low viability or are dying after treatment. What should I do?

A:

  • Confirm Solvent Toxicity: Run a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment. If you observe cell death in the control, reduce the final solvent concentration.

  • Assess Compound Cytotoxicity: The compound itself may be highly cytotoxic. Perform a dose-response experiment over a wide concentration range to determine the cytotoxic threshold.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more sensitive to treatment.[9]

  • Review Culture Conditions: Verify that incubator CO2 levels, temperature, and humidity are optimal for your cell line.[9][10]

Q: I'm observing a precipitate in my culture medium after adding the compound.

A:

  • Solubility Issues: The compound may have low solubility in aqueous media. Try preparing the final dilution in pre-warmed medium and vortexing thoroughly before adding it to the cells.

  • Stock Concentration: Ensure your stock solution is fully dissolved. If necessary, gently warm the stock vial before dilution.

  • Final Concentration: The working concentration may be above the compound's solubility limit in the culture medium. Consider lowering the maximum concentration in your dose-response curve.

Q: My experimental results are inconsistent between replicates or experiments.

A:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding density.[9]

  • Compound Stability: The compound may be unstable in the culture medium over long incubation periods. Consider refreshing the medium with a new compound for longer experiments.

  • Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

Troubleshooting_Workflow cluster_viability Low Cell Viability cluster_precipitation Compound Precipitation cluster_inconsistency Inconsistent Results Start Experimental Issue Observed Viability_Check Run Vehicle Control Start->Viability_Check Solubility_Check Check Stock Solution Start->Solubility_Check Pipetting_Check Verify Pipetting Accuracy Start->Pipetting_Check Cytotoxicity_Test Perform Dose-Response Viability_Check->Cytotoxicity_Test Cell_Health_Check Assess Pre-treatment Cell Health Cytotoxicity_Test->Cell_Health_Check Dilution_Method Warm Medium Before Dilution Solubility_Check->Dilution_Method Concentration_Limit Lower Max Concentration Dilution_Method->Concentration_Limit Seeding_Density Standardize Cell Seeding Pipetting_Check->Seeding_Density Stability_Check Assess Compound Stability Seeding_Density->Stability_Check

Caption: Troubleshooting workflow for common cell culture experiment issues.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Adherent cells of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a series of 2x concentrated dilutions of this compound in complete medium from your DMSO stock. For example, create a dilution series ranging from 200 µM down to 2 nM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1x final concentrations.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock in DMSO Prepare_Dilutions Prepare Serial Dilutions Stock_Prep->Prepare_Dilutions Cell_Culture Culture Cells to Log Phase Seed_Plate Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Seed_Plate->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read_Plate Read Plate on Spectrophotometer Assay->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: General experimental workflow for IC50 determination of a new small molecule inhibitor.

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)Log(Concentration)Absorbance (OD 570nm) (Mean)% Viability
Vehicle Control-1.25100.0
0.01-2.001.2398.4
0.1-1.001.1592.0
10.000.8568.0
50.700.6048.0
101.000.4536.0
501.700.1512.0
1002.000.086.4

Table 2: Summary of Recommended Working Concentrations

ParameterRecommended ValueNotes
Stock Solution 10 mM in DMSOStore at -20°C in aliquots.
Dose-Response Range 1 nM - 100 µMAdjust based on initial screening results.
Final DMSO Concentration ≤ 0.1%To avoid solvent-induced cytotoxicity.
IC50 (Hypothetical) ~5 µMValue to be determined experimentally.
Working Concentration 1x, 2x, and 5x IC50For mechanistic follow-up studies.

References

Technical Support Center: N-(2-Amino-phenyl)-nicotinamide Bioassay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data for N-(2-Amino-phenyl)-nicotinamide is publicly available. This guide is based on established protocols for the broader class of nicotinamide-related compounds and derivatives. The troubleshooting advice and example data are intended to be illustrative.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. The content is designed to assist in the refinement of bioassay protocols and to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the likely mechanism of action for this compound? As a derivative of nicotinamide, it is hypothesized to interact with enzymes involved in the NAD+ salvage pathway, such as Nicotinamide N-methyltransferase (NNMT) or Nicotinamide Phosphoribosyltransferase (NAMPT). It may also modulate the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) or poly(ADP-ribose) polymerases (PARPs).[1][2][3]
2. How should I prepare and store this compound for bioassays? This compound should be dissolved in a suitable solvent such as DMSO to create a stock solution.[2] For storage, it is recommended to keep the lyophilized powder at -20°C, desiccated. Once in solution, aliquot and store at -20°C to avoid multiple freeze-thaw cycles. Stability in solution should be validated for long-term storage.[2]
3. What are the key considerations for selecting a cell line for my experiments? The choice of cell line should be guided by the expression levels of the target enzyme or pathway components. For example, if investigating NNMT inhibition, select a cell line with high endogenous NNMT expression.
4. How can I measure the intracellular NAD+ levels? Intracellular NAD+ levels can be quantified using commercially available NAD/NADH assay kits, which are typically based on a lactate dehydrogenase cycling reaction. Alternatively, LC-MS methods can provide more precise quantification of NAD+ and other related metabolites.
5. What are common controls to include in my bioassays? Include a vehicle control (e.g., DMSO), a positive control inhibitor for the target enzyme (if known), and an untreated control. For cellular assays, a toxicity assay (e.g., MTT or LDH) should be performed to rule out confounding cytotoxic effects.

Troubleshooting Guides

Enzyme Inhibition Assays (e.g., NNMT, NAMPT)
ProblemPossible CauseSuggested Solution
High background signal - Substrate or product instability.- Non-enzymatic reaction.- Run a no-enzyme control to assess background.- Optimize buffer conditions (pH, ionic strength).- Ensure freshness of reagents.
Low signal-to-noise ratio - Suboptimal enzyme concentration.- Insufficient incubation time.- Titrate the enzyme concentration to find the linear range.- Perform a time-course experiment to determine the optimal incubation period.
Inconsistent IC50 values - Compound precipitation at high concentrations.- Variability in enzyme activity.- Check the solubility of this compound in the assay buffer.- Use a fresh aliquot of the enzyme for each experiment.- Ensure consistent incubation times and temperatures.
Cellular Assays (e.g., NAD+ level determination, Western Blot)
ProblemPossible CauseSuggested Solution
Variability in cellular NAD+ levels - Differences in cell density.- Variation in treatment time.- Ensure consistent cell seeding density.- Standardize the timing of compound treatment and cell harvesting.
Weak signal in Western Blot for target proteins - Low protein expression in the chosen cell line.- Inefficient antibody.- Select a cell line with known high expression of the target protein.- Validate the primary antibody using a positive control lysate.- Optimize antibody concentration and incubation time.
Compound appears cytotoxic - Off-target effects.- High compound concentration.- Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Investigate potential off-target liabilities.

Quantitative Data Summary

The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental results for this compound are not widely published.

Table 1: In Vitro Enzyme Inhibition

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)
NNMT15.2 ± 2.1Sinefungin: 5.8 ± 0.9
NAMPT> 100FK866: 0.01 ± 0.002
SIRT145.7 ± 5.3Nicotinamide: <50

Table 2: Cellular NAD+ Modulation

Cell LineTreatment (24h)Intracellular NAD+ (% of Control)
A549Vehicle (0.1% DMSO)100 ± 8.5
A549This compound (20 µM)125 ± 10.2
A549Nicotinamide (1 mM)150 ± 12.1

Experimental Protocols

Protocol 1: NNMT Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant Nicotinamide N-methyltransferase (NNMT).

Materials:

  • Human recombinant NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that detects S-adenosyl-L-homocysteine (SAH))

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of NNMT enzyme solution (final concentration, e.g., 5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mix containing nicotinamide (final concentration, e.g., 50 µM) and SAM (final concentration, e.g., 1 µM).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., fluorescence) on a plate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular NAD+ Level Quantification

Objective: To measure the effect of this compound on intracellular NAD+ levels in a selected cell line.

Materials:

  • Human cell line (e.g., A549)

  • Cell culture medium and supplements

  • This compound

  • NAD/NADH Assay Kit

  • 96-well plates

  • Cell lysis buffer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours. Include vehicle-treated and untreated controls.

  • After treatment, wash the cells with PBS.

  • Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.

  • Follow the manufacturer's protocol to measure the NAD+ levels in the cell lysates. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the NAD+ levels to the protein concentration of each sample.

  • Express the results as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Compound Prep Compound Prep Enzyme Addition Enzyme Addition Compound Prep->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis NAD+ Quantification NAD+ Quantification Cell Lysis->NAD+ Quantification Data Normalization Data Normalization NAD+ Quantification->Data Normalization

Caption: General experimental workflows for in vitro and cellular bioassays.

signaling_pathway cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consuming Enzymes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT this compound? NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD SIRT1 SIRT1 NAD->SIRT1 PARP1 PARP1 NAD->PARP1 NAMPT->NMN NMNAT->NAD Deacetylation Deacetylation SIRT1->Deacetylation DNA Repair DNA Repair PARP1->DNA Repair

References

Technical Support Center: Crystallization of N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(2-Amino-phenyl)-nicotinamide.

Troubleshooting Guides

Crystallization of this compound can be influenced by several factors, leading to challenges such as polymorphism, oiling out, and poor crystal quality. This guide provides systematic approaches to troubleshoot these issues.

Problem 1: No Crystals Form

If no crystals are forming from the solution, it may be due to high solubility or insufficient supersaturation.

Troubleshooting StepRationale
1. Increase Concentration Evaporate the solvent slowly in a loosely covered vial to gently increase the solute concentration.
2. Cool the Solution If using a cooling crystallization method, lower the temperature gradually. A sudden drop in temperature can lead to amorphous precipitation.
3. Add an Anti-solvent Introduce a solvent in which this compound is poorly soluble to induce precipitation. Add the anti-solvent dropwise to avoid rapid precipitation.
4. Scratch the Glass Use a glass rod to gently scratch the inside of the crystallization vessel below the solvent level. The microscopic glass fragments can act as nucleation sites.
5. Introduce Seed Crystals If available, add a few small, high-quality crystals of this compound to the supersaturated solution to induce crystallization of the desired polymorph.

Problem 2: Oiling Out or Formation of an Amorphous Solid

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is common for compounds with low melting points or when the solution is too concentrated.

Troubleshooting StepRationale
1. Increase Solvent Volume Dilute the solution with more of the primary solvent to reduce the supersaturation level.
2. Slow Down the Cooling Rate A slower cooling rate provides more time for molecules to orient themselves into an ordered crystal lattice.
3. Change the Solvent System Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility is often ideal.
4. Use a Higher Crystallization Temperature Crystallizing at a temperature above the melting point of the potential oil can prevent its formation.

Problem 3: Formation of Multiple Crystal Forms (Polymorphism)

This compound, being a nicotinamide derivative, has the potential to exhibit polymorphism, where it can exist in different crystal structures with varying physical properties.

Troubleshooting StepRationale
1. Control the Crystallization Method Solution crystallization and melt crystallization can produce different polymorphs.[1] Consistently use the method that yields the desired form.
2. Use Seed Crystals Seeding with the desired polymorph can direct the crystallization towards that specific form.
3. Control the Evaporation Rate A slow and controlled evaporation rate can favor the growth of the thermodynamically most stable polymorph.
4. Characterize the Crystals Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to identify the polymorphic form.

Problem 4: Poor Crystal Quality (e.g., small needles, aggregates)

The quality of crystals is crucial for accurate analytical characterization and for formulation development.

Troubleshooting StepRationale
1. Optimize the Solvent The choice of solvent can significantly influence crystal habit. Aromatic amides can be challenging to crystallize from water, so consider a range of organic solvents.[2]
2. Slow Down Crystal Growth Slower crystal growth, achieved by slow cooling or slow evaporation, generally leads to larger and more well-defined crystals.
3. Control Agitation Gentle or no agitation is often preferred to prevent secondary nucleation and the formation of small crystals.
4. Purify the Compound Impurities can inhibit crystal growth or alter the crystal habit. Ensure the starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of this compound?

A1: Given its aromatic amide structure, a good starting point would be polar aprotic solvents like acetone, acetonitrile, or ethyl acetate. Alcohols such as ethanol or methanol could also be effective. It is recommended to perform a solvent screen to determine the optimal solvent or solvent mixture that provides moderate solubility.

Q2: How can I determine the solubility of this compound in different solvents?

A2: A simple method is to add a small, known amount of the compound to a known volume of solvent at room temperature. Observe if it dissolves completely. If it does, add more compound until it no longer dissolves. This will give you a qualitative understanding of its solubility. For quantitative data, more rigorous experimental methods are required.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is the separation of the solute as a liquid phase instead of a solid. This often happens when a solution is supersaturated to a high degree or when the crystallization temperature is close to the compound's melting point. To prevent this, you can try using a more dilute solution, cooling the solution more slowly, or using a different solvent system.

Q4: My crystals are very fine needles. How can I grow larger, block-like crystals?

A4: The formation of needles often indicates rapid crystal growth. To encourage the growth of larger, more equant crystals, you should aim to slow down the crystallization process. This can be achieved by:

  • Slowing the rate of cooling or solvent evaporation.

  • Using a solvent in which the compound has slightly higher solubility.

  • Reducing the level of supersaturation.

Q5: How do I know if I have different polymorphs?

A5: Different polymorphs will have different crystal structures, which can be identified by analytical techniques such as Powder X-ray Diffraction (PXRD). They may also exhibit different melting points (analyzed by DSC), and distinct vibrational spectra (analyzed by FTIR or Raman spectroscopy).

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C).

  • Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization

  • Dissolution: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).

  • Anti-solvent Addition: Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise to the solution with gentle stirring until the solution becomes slightly turbid.

  • Crystal Growth: Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form as the anti-solvent slowly diffuses into the solution.

  • Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis A Dissolve Compound in Appropriate Solvent B Hot Filtration (if necessary) A->B C Slow Cooling / Slow Evaporation / Anti-solvent Addition B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Characterize (PXRD, DSC, etc.) F->G

References

Technical Support Center: Optimization of NAMPT Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Nicotinamide Phosphoribosyltransferase (NAMPT) positive allosteric modulators (N-PAMs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NAMPT positive allosteric modulators?

A1: NAMPT positive allosteric modulators (N-PAMs) bind to a distinct allosteric site on the NAMPT enzyme, known as the "rear channel".[1][2][3][4][5] This binding event does not directly compete with the substrate nicotinamide (NAM) for the active site. Instead, it induces a conformational change in the enzyme that enhances its catalytic activity. Specifically, N-PAMs can increase NAMPT's efficiency by alleviating the natural feedback inhibition caused by high concentrations of NAM and NAD+.[6][7][8] This allosteric modulation promotes the conversion of NAM to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway, ultimately leading to increased cellular NAD+ levels.[1][2][3][4]

Q2: We are observing lower than expected potency of our N-PAMs in our biochemical assay. What could be the issue?

A2: Several factors in your biochemical assay setup could contribute to lower than expected potency of N-PAMs. NAMPT activity is highly sensitive to the concentrations of substrates and products due to feedback inhibition.[6][7][8]

  • ATP, NAM, and NAD+ Concentrations: High concentrations of ATP, NAM, and NAD+ can inhibit NAMPT activity.[6][7][8] Ensure your assay conditions reflect physiological concentrations to the extent possible, but be aware of their inhibitory effects. For instance, cellular ATP concentrations can range from 2 to 7 mM.[6][7]

  • Assay Buffer Components: The composition of your assay buffer is critical. Ensure optimal concentrations of components like MgCl2 and PRPP. Published high-throughput screening (HTS) conditions have used ATP at 2.5 mM, NAM at 30 µM, and PRPP at 40 µM.[6][7]

  • Enzyme Quality and Concentration: The purity and activity of your recombinant NAMPT enzyme are paramount. Use a highly purified and active enzyme preparation. Titrate the enzyme concentration to ensure the assay is in the linear range.

Q3: Our N-PAMs show good activity in the biochemical assay but fail to increase NAD+ levels in our cellular assays. What are the potential reasons?

A3: A discrepancy between biochemical and cellular assay results is a common challenge in drug discovery. Here are some potential reasons for this observation with N-PAMs:

  • Cell Permeability: The N-PAM may have poor cell membrane permeability, preventing it from reaching its intracellular target, NAMPT.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Cellular Environment: The intracellular environment is much more complex than a biochemical assay. High intracellular concentrations of NAM or NAD+ could be masking the activating effect of the N-PAM.

  • Off-Target Effects: The compound might have off-target effects that interfere with NAD+ metabolism or are cytotoxic.

Q4: We are developing a high-throughput screening (HTS) assay for N-PAMs. What are the key considerations?

A4: For a robust HTS assay for N-PAMs, consider the following:

  • Assay Format: A coupled enzyme assay is a common and effective format.[5][6][7][9] In this setup, the NMN produced by NAMPT is converted to NAD+ by NMNAT. The NAD+ is then used in a subsequent reaction to generate a detectable signal, often fluorescent or luminescent.[9]

  • Assay Validation: Validate the assay with a known NAMPT inhibitor, like FK866, to ensure it can detect modulation of the enzyme.[5] Calculate the Z-factor to assess the assay's suitability for HTS; a Z-factor of 0.82 has been reported as acceptable for this type of screen.[6][7]

  • Substrate Concentrations: Use substrate concentrations that are physiologically relevant but also allow for the detection of positive modulation. As mentioned, NAMPT is subject to substrate inhibition, so carefully titrate ATP and NAM concentrations.[6][7]

Troubleshooting Guides

Issue 1: High Variability in Biochemical Assay Results
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. Use automated liquid handlers for HTS to minimize human error.
Reagent Instability Prepare fresh reagents for each experiment. Aliquot and store enzymes and substrates at the recommended temperatures. Avoid repeated freeze-thaw cycles.
Plate Edge Effects Avoid using the outer wells of the microplate for compounds and controls, or ensure proper plate sealing and incubation to minimize evaporation.
Inconsistent Incubation Times Use a reliable incubator and ensure all plates are incubated for the same duration.
Issue 2: N-PAM Shows Inhibition at High Concentrations
Potential Cause Troubleshooting Step
Compound Solubility Visually inspect for compound precipitation at high concentrations. Determine the solubility of your compounds in the assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <1%) to avoid enzyme inhibition.
Mechanism of Action As N-PAM binding affinity increases, it can start to compete with the productive binding of NAM, leading to an inhibitory effect at higher concentrations.[6] This is a known characteristic of some N-PAM scaffolds.
Assay Artifact Rule out assay interference by running control experiments without the enzyme or with a denatured enzyme. Test for compound-induced signal quenching or enhancement.

Quantitative Data Summary

Table 1: Potency and Efficacy of Select NAMPT Positive Allosteric Modulators

CompoundEC50 (µM) in Biochemical AssayMaximum Activation (Amax)Reference
NP-A3-B24.061.85-fold[5][10]
JGB-1-1553.29-[5][10]
JGB-1-137-2.08-fold[5][10]
Compound I0.186-[11]
Compound II0.058-[11]

Table 2: Pharmacokinetic Properties of a Lead N-PAM

CompoundAdministrationDose (mg/kg)Cmax (µM)Plasma Concentration at 3h (nM)Reference
Compound II (HCl salt)Oral303.2180[11]

Experimental Protocols

Coupled Enzyme Assay for NAMPT Activity

This protocol is adapted from methodologies used in high-throughput screening for N-PAMs.[5][6][7]

  • Reagents:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • Adenosine 5'-triphosphate (ATP)

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Diaphorase

    • Resazurin

    • Ethanol

    • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)[12]

  • Procedure:

    • Prepare a master mix containing all assay components except NAM.

    • Dispense the test compounds (N-PAMs) at various concentrations into a 384-well plate. Include appropriate controls (e.g., DMSO vehicle, known inhibitor like FK866).

    • Add the master mix to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding NAM to all wells.

    • Incubate at 37°C for the desired reaction time (e.g., 15 minutes).[12]

    • Measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm) to determine the amount of resorufin produced, which is proportional to NAMPT activity.

Cellular NAD+ Measurement Assay

This protocol is a general guide for measuring changes in intracellular NAD+ levels in response to N-PAM treatment.

  • Reagents and Materials:

    • Human cell line (e.g., THP-1)

    • Cell culture medium and supplements

    • Test N-PAM compounds

    • Positive control (e.g., NMN)

    • Negative control (e.g., FK866)

    • Commercial NAD+/NADH detection kit (e.g., NAD/NADH-Glo™ Assay)

    • Lysis buffer

    • Luminometer

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-PAMs, positive control, and negative control for a specified duration (e.g., 24 hours).

    • After treatment, lyse the cells according to the NAD+/NADH detection kit protocol.

    • Follow the kit's instructions to measure the luminescence, which is proportional to the total NAD+ and NADH levels.

    • Normalize the results to the vehicle-treated control to determine the fold-change in cellular NAD+ levels.

Visualizations

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_modulation Allosteric Modulation cluster_inhibition Feedback Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP, ATP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD NPAM N-PAM NPAM->NAMPT Binds to rear channel NAD_inhib High NAD+ NAD_inhib->NAMPT NAM_inhib High NAM NAM_inhib->NAMPT

Caption: The NAD+ salvage pathway and the role of N-PAMs.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & In Vivo Validation HTS High-Throughput Screen (Coupled Enzyme Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Potency & Efficacy (EC50, Amax) Hit_ID->Biochem_Assay Cell_Assay Cellular NAD+ Assay (e.g., THP-1 cells) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt

References

Validation & Comparative

N-(2-Amino-phenyl)-nicotinamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(2-Amino-phenyl)-nicotinamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their antifungal and kinase inhibitory properties. Experimental data from published studies are summarized to facilitate the rational design of new and more potent therapeutic agents.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

A significant area of investigation for this compound derivatives has been their potential as antifungal agents. These compounds often target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the integrity of the fungal cell wall.[1]

Structure-Activity Relationship Summary

The antifungal activity of 2-aminonicotinamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the linker between the nicotinamide and the phenyl moiety.

Compound IDR Group (Substitution on Phenyl Ring)Linker ModificationTarget OrganismMIC (µg/mL)
Series 1 H-Candida albicans>64
16g3-isopropyl-Candida albicans SC53140.25[2][3][4]
16i2-isopropyl-Candida albicans>64[4]
16j4-isopropyl-Candida albicans0.5[4]
Series 2 HThiophen-2-ylmethylCandida albicans-
11g2-fluorophenylaminomethyl (on thiophene)Thiophen-2-ylmethylCandida albicans0.0313[1]
11h3-fluorophenylaminomethyl (on thiophene)Thiophen-2-ylmethylCandida albicans0.0313[1]

Key SAR Insights for Antifungal Activity:

  • Amino Group at C2 of Nicotinamide: The 2-amino group on the nicotinamide core is crucial for antifungal activity.

  • Substitution on the Phenyl Ring: The position of substituents on the N-phenyl ring is critical. For instance, an isopropyl group at the meta-position (16g) confers potent activity, while moving it to the ortho-position (16i) leads to a complete loss of activity.[4] Para-substitution (16j) is better tolerated than ortho-substitution but results in a slight decrease in potency compared to the meta-position.[4]

  • Linker Modification: Introducing a thiophene ring as part of the linker and further substitution on the thiophene ring can significantly enhance antifungal potency, as seen in compounds 11g and 11h.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay):

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: Compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using the appropriate culture medium to obtain a range of final concentrations.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[5][6] For some fungi, the MIC80, the concentration that inhibits 80% of growth, is determined by spectrophotometric reading.[1]

Signaling Pathway

The antifungal activity of many this compound derivatives is attributed to the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for anchoring proteins to the fungal cell wall.

GPI_Biosynthesis PI Phosphatidylinositol GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GlcNAc transferase GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase GPI_core GPI Core Structure GlcN_PI->GPI_core Mannosyltransferases, etc. GPI_Protein GPI-anchored Protein GPI_core->GPI_Protein GPI Transamidase Protein Protein with C-terminal GPI signal Protein->GPI_Protein CellWall Cell Wall Integration GPI_Protein->CellWall Inhibitor N-(2-Amino-phenyl)- nicotinamide derivatives Inhibitor->GlcNAc_PI Inhibition VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 (Kdr) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Endothelial Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-phenyl nicotinamide derivatives Inhibitor->VEGFR2 Inhibition GSK3_Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Nicotinamide derivatives Inhibitor->GSK3b Potential Inhibition

References

Comparative Analysis of N-(2-Amino-phenyl)-nicotinamide and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patent databases, and bioactivity repositories did not yield specific experimental data on the kinase inhibitory activity of N-(2-Amino-phenyl)-nicotinamide. Therefore, this guide provides a comparative framework using well-characterized kinase inhibitors, including those with a similar nicotinamide scaffold, to illustrate the methodologies and data presentation expected in such an analysis. The selected compounds serve as representative examples to guide research and evaluation of novel kinase inhibitors.

Introduction to Kinase Inhibitors and the Nicotinamide Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[3]

The nicotinamide scaffold, a derivative of vitamin B3, is a recurring motif in medicinal chemistry. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs) that are involved in DNA repair and cell death.[4][5] The structural properties of the nicotinamide ring make it a versatile building block for designing inhibitors that can target the ATP-binding site of various kinases. Several nicotinamide derivatives have been investigated and developed as potent kinase inhibitors.[2][6]

This guide presents a comparative overview of selected kinase inhibitors to provide a blueprint for the evaluation of new chemical entities like this compound. We will focus on data presentation, experimental protocols, and the visualization of key concepts.

Quantitative Comparison of Selected Kinase Inhibitors

To illustrate a comparative analysis, we present data for Ponatinib, a multi-kinase inhibitor, and a representative 2-aminopyridine-3-carboxamide derivative targeting the c-Met kinase.[2][3][7]

InhibitorTarget Kinase(s)IC50 (nM)Cell LineCell-Based Assay IC50 (nM)Reference
Ponatinib ABL1 (native)0.37Ba/F30.5[2][7]
ABL1 (T315I)2.0Ba/F3 (T315I)11[2][7]
FLT31.1MV-4-115[2][7]
VEGFR2 (KDR)1.5HUVEC12[2]
PDGFRα1.1--[2]
(S)-24o (c-Met Inhibitor) c-Met22EBC-180 (inhibition of c-Met phosphorylation)[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of kinase inhibitors. Below are representative protocols for key assays.

Biochemical Kinase Inhibition Assay (e.g., HTRF® Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., c-Met, ABL1).

    • Kinase-specific substrate peptide (e.g., biotinylated peptide).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (control) to the assay plate.

    • Add 4 µL of the kinase solution in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mixture.

    • Incubate for 1 hour at room temperature to allow for the development of the FRET signal.

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of the two emission signals and determine the percent inhibition relative to controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., EBC-1 for c-Met studies).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (typically in triplicate). Include a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Ligand Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow start Compound Library (e.g., Nicotinamide Derivatives) biochem_assay Primary Biochemical Screen (e.g., HTRF against target kinase) start->biochem_assay dose_response Dose-Response & IC50 Determination biochem_assay->dose_response Active Hits selectivity Kinase Selectivity Profiling (Panel of kinases) dose_response->selectivity cellular_assay Cell-Based Assays (Proliferation, Target Phosphorylation) selectivity->cellular_assay Potent & Selective Hits lead_optimization Lead Optimization (SAR Studies) cellular_assay->lead_optimization in_vivo In Vivo Efficacy Studies (Animal Models) lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: A typical workflow for the screening and development of a novel kinase inhibitor.

References

Navigating the Labyrinth of Target Discovery: A Comparative Guide to Identifying and Validating Targets for N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the journey of elucidating the mechanism of action for novel small molecules like N-(2-Amino-phenyl)-nicotinamide, the critical first steps involve accurate target identification and rigorous validation. While direct experimental data for this specific compound is not extensively available in public literature, its structural similarity to nicotinamide provides a strong rationale for investigating its effects on well-established nicotinamide-responsive targets, primarily the Poly(ADP-ribose) polymerase (PARP) and Sirtuin (SIRT) enzyme families.

This guide provides a comprehensive comparison of key experimental techniques to identify and validate the biological targets of this compound and its analogs. We present detailed experimental protocols and frameworks for data comparison to empower researchers in their quest for mechanistic clarity.

Postulated Target Classes for this compound

Based on the known inhibitory activities of nicotinamide, the primary hypothesized targets for this compound include:

  • Poly(ADP-ribose) polymerases (PARPs): These enzymes are crucial for DNA repair and cellular stress responses. Nicotinamide is a known inhibitor of PARP activity.[1][2][3][4]

  • Sirtuins (SIRTs): This class of NAD+-dependent deacetylases regulates a wide array of cellular processes, including metabolism, inflammation, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins.[5][6][7][8]

Target Identification Techniques: A Comparative Overview

The initial step in understanding a small molecule's mechanism of action is to identify its direct binding partners within the complex cellular environment. Affinity-based methods are powerful tools for this purpose.

TechniquePrincipleAdvantagesDisadvantages
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[9][10][11]- Identifies direct binding partners. - Can be performed with native proteins from relevant biological samples.- Requires chemical modification of the small molecule, which may alter its binding properties. - Can be prone to non-specific binding.
Photo-affinity Labeling A photo-reactive group is incorporated into the small molecule. Upon UV irradiation, a covalent bond is formed with the target protein, allowing for its subsequent purification and identification.[9]- Captures both high and low-affinity interactions. - Reduces non-specific binding compared to traditional affinity chromatography.- Synthesis of the photo-affinity probe can be complex. - UV crosslinking may damage proteins.

Target Validation Techniques: Confirming Biological Relevance

Once potential targets are identified, it is crucial to validate that the interaction between the small molecule and the target is responsible for the observed biological effects. A multi-pronged approach using both biochemical and cellular methods is recommended.

Biochemical and Biophysical Assays

These in vitro techniques confirm direct binding and quantify the interaction between the small molecule and a purified target protein.

TechniquePrincipleKey Parameters Measured
Enzymatic Assays Measures the effect of the compound on the catalytic activity of the target enzyme (e.g., PARP or sirtuin activity assays).[12][13]IC50 (half-maximal inhibitory concentration)
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in response to ligand binding in a cellular context.[1][2][6][14][15]Thermal shift (ΔTm), EC50 (half-maximal effective concentration for stabilization)
Cellular and Genetic Approaches

These methods assess the physiological consequences of target engagement within a living cell.

TechniquePrincipleKey Outcomes
siRNA/shRNA Knockdown Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) are used to reduce the expression of the target protein. If the small molecule's effect is diminished in knockdown cells, it validates the target's role.[5][7][16][17][18]- Correlation between target protein levels and compound efficacy. - Rescue of phenotype by expressing an siRNA-resistant version of the target.
CRISPR/Cas9 Gene Editing The gene encoding the target protein is permanently knocked out. The loss of the small molecule's activity in knockout cells provides strong evidence for target validation.- Complete loss of compound effect in knockout cells.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol

This protocol provides a general workflow for identifying protein targets of a small molecule.

  • Immobilization of this compound Analog:

    • Synthesize an analog of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the analog to the beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for validating target engagement in intact cells.[1][2][6][14][15]

  • Cell Treatment:

    • Plate cells in a multi-well format and grow to confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Heat Shock:

    • Heat the multi-well plate in a thermal cycler or a temperature-controlled oven to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

    • Include a non-heated control at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification:

    • Transfer the supernatant (soluble fraction) to a new plate.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blot or an immunoassay (e.g., ELISA or AlphaScreen).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

    • Perform isothermal dose-response experiments at a fixed temperature to determine the EC50 of target engagement.

siRNA Knockdown and Western Blot Protocol
  • siRNA Transfection:

    • Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein. A non-targeting scrambled siRNA should be used as a negative control.

    • Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment and Phenotypic Assay:

    • After 48-72 hours to allow for target protein knockdown, treat the cells with this compound.

    • Perform a relevant phenotypic assay (e.g., cell viability, proliferation, or a specific signaling pathway readout) to assess the effect of the compound.

  • Western Blot Analysis for Knockdown Confirmation:

    • Lyse a parallel set of siRNA-transfected cells to prepare protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein to confirm knockdown efficiency.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis:

    • Compare the effect of this compound in cells transfected with the target-specific siRNAs versus the non-targeting control. A significant reduction in the compound's effect upon target knockdown validates the target's involvement.

Visualizing the Path Forward

The following diagrams, generated using Graphviz, illustrate the key workflows and conceptual relationships in target identification and validation.

Target_Identification_Workflow cluster_0 Target Identification start Start: This compound immobilize Immobilize Analog on Beads start->immobilize pulldown Affinity Pulldown immobilize->pulldown lysate Prepare Cell Lysate lysate->pulldown ms LC-MS/MS Analysis pulldown->ms candidates Potential Target Proteins ms->candidates

Caption: Workflow for affinity chromatography-mass spectrometry.

Target_Validation_Workflow cluster_1 Target Validation cluster_biochem cluster_cell candidates Potential Target Proteins biochemical Biochemical/Biophysical Validation candidates->biochemical cellular Cellular/Genetic Validation candidates->cellular enzymatic Enzymatic Assays (IC50) biochemical->enzymatic cetsa CETSA (ΔTm, EC50) biochemical->cetsa sirna siRNA/shRNA Knockdown cellular->sirna crispr CRISPR/Cas9 Knockout cellular->crispr validated Validated Target enzymatic->validated cetsa->validated sirna->validated crispr->validated

Caption: Overview of target validation techniques.

Signaling_Pathway cluster_2 Postulated Signaling Pathways compound This compound parp PARP compound->parp Inhibition sirt Sirtuins compound->sirt Inhibition dna_repair DNA Repair parp->dna_repair metabolism Metabolism & Gene Regulation sirt->metabolism cellular_response Cellular Response (e.g., Apoptosis, Survival) dna_repair->cellular_response metabolism->cellular_response

References

Comparative Efficacy of N-(2-Amino-phenyl)-nicotinamide Analogues as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-aminonicotinamide derivatives reveals a promising new class of antifungal compounds with significant activity against a broad spectrum of pathogenic fungi, including drug-resistant strains. This guide provides a comparative assessment of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of antifungal therapy.

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating considerable potential as lead compounds for the development of new antifungal drugs. These compounds were designed based on the structures of known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a crucial pathway for fungal cell wall integrity.

Efficacy Data Summary

The antifungal efficacy of the synthesized 2-aminonicotinamide analogues was determined by their Minimum Inhibitory Concentration (MIC80), the concentration at which 80% of fungal growth is inhibited. The data reveals that several analogues exhibit potent activity against Candida albicans, with some showing broad-spectrum activity against other clinically relevant fungi, including fluconazole-resistant strains.[1][2]

Table 1: In Vitro Antifungal Activity (MIC80, μg/mL) of 2-Aminonicotinamide Analogues

Compound IDRC. albicans SC5314Fluconazole-Resistant C. albicans 103C. parapsilosis ATCC 22019C. glabrata ATCC 90030Cryptococcus neoformans ATCC 90112
11g 2-Fluorophenyl0.03130.06250.252.00.0313
11h 3-Fluorophenyl0.03130.06250.251.00.0313
11b Methyl0.250.51.04.00.25
11e Ethyl0.1250.251.02.00.125
11l Isopropyl1.02.04.0>8.01.0
10b 3-Fluorophenoxy0.06250.1250.52.00.0625
Fluconazole -0.25640.58.04.0

Data sourced from "Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents"[1][2]

The structure-activity relationship (SAR) analysis indicates that analogues with a fluorine-substituted phenyl ring (11g and 11h) at the R position exhibit the most potent and broad-spectrum antifungal activity.[1][2] Specifically, compounds 11g and 11h demonstrated excellent activity against C. albicans with MIC80 values of 0.0313 μg/mL, which is significantly more potent than the commonly used antifungal drug, fluconazole.[1][2] Notably, these compounds retained high efficacy against fluconazole-resistant C. albicans.[1][2] Aliphatic substituents on the phenyl ring were found to be less favorable for antifungal activity.[2]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the 2-aminonicotinamide analogues was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Preparation of Fungal Inoculum:

  • Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

  • Colonies were collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The fungal suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

2. Drug Dilution and Inoculation:

  • The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • 100 μL of the diluted fungal inoculum was added to each well containing 100 μL of the drug solution.

3. Incubation and Endpoint Reading:

  • The plates were incubated at 35°C for 24-48 hours.

  • The MIC80 was determined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth in the drug-free control well.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for these 2-aminonicotinamide analogues is the inhibition of the biosynthesis of GPI-anchored proteins, which are essential components of the fungal cell wall.[1] This disruption of the cell wall leads to fungal cell death.

cluster_0 Mechanism of Action A 2-Aminonicotinamide Analogue B Inhibition of GPI Biosynthesis Pathway A->B Targets C Decreased GPI-Anchored Proteins on Cell Surface B->C D Disruption of Fungal Cell Wall Integrity C->D E Fungal Cell Death D->E

Caption: Proposed mechanism of action for 2-aminonicotinamide analogues.

The experimental workflow to elucidate this mechanism involved electron microscopy and laser confocal microscopy to observe the effects of the lead compound, 11g , on the fungal cell wall.

cluster_1 Experimental Workflow P1 Culture C. albicans P2 Treat with Compound 11g P1->P2 P3 Electron Microscopy Analysis P2->P3 P4 Laser Confocal Microscopy Analysis P2->P4 R1 Observe Cell Wall Damage P3->R1 R2 Quantify Decreased GPI Anchor Content P4->R2

Caption: Workflow for investigating the mechanism of action.

Further studies confirmed that compound 11g targets the fungal cell wall and reduces the content of GPI anchors on the cell surface of C. albicans.[1] This provides strong evidence for the proposed mechanism of action and highlights the therapeutic potential of this class of compounds.

References

Cross-Validation of Potential Experimental Results for N-(2-Amino-phenyl)-nicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the potential biological activities of N-(2-Amino-phenyl)-nicotinamide and its structurally related derivatives. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document focuses on cross-validating its anticipated biological profile by examining the reported activities of analogous compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future experimental design and hypothesis generation.

The primary biological activities associated with N-phenyl-nicotinamide derivatives are the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), as well as cytotoxic and antifungal effects. This guide will compare the performance of representative nicotinamide derivatives in these key areas against established alternative compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological data for several nicotinamide derivatives that are structurally related to this compound, alongside common therapeutic alternatives.

Table 1: Histone Deacetylase (HDAC) Inhibition

Compound/AlternativeTargetIC50 (µM)Cell LineReference
Nicotinamide Derivative 6b Pan-HDACs4.648-[1]
HDAC30.694-[1]
Nicotinamide Derivative 6n Pan-HDACs5.481-[1]
BG45 (Reference HDACi) Pan-HDACs5.506-[1]
HDAC30.558-[1]
Nicotinamide SIRT150-180-
SIRT22-

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound/AlternativeCell LineIC50 (µM)Assay TypeReference
Nicotinamide Derivative 6b B16F10 (Melanoma)4.66Proliferation[1]
Nicotinamide Derivative 4d NCI-H460 (Lung Cancer)4.07 (µg/mL)Cytotoxicity[2]
Nicotinamide Derivative 10 HepG-2 (Liver Cancer)9.80Cytotoxicity[3]
Sorafenib (Reference) HepG-2 (Liver Cancer)7.40Cytotoxicity[3]
N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8) T47D (Breast Cancer)0.21 (GI50)Growth Inhibition[4]
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) T47D (Breast Cancer)0.082 (EC50)Caspase Activation[4]

Table 3: Antifungal Activity

Compound/AlternativeFungal SpeciesMIC (mg/L)Reference
N-(thiophen-2-yl) nicotinamide derivative 4a Pseudoperonospora cubensis4.69[3]
N-(thiophen-2-yl) nicotinamide derivative 4f Pseudoperonospora cubensis1.96[3]
Diflumetorim (Reference) Pseudoperonospora cubensis21.44[3]
Flumorph (Reference) Pseudoperonospora cubensis7.55[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

1. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the activity of HDAC enzymes by measuring the fluorescence generated from a deacetylated substrate.

  • Reagents and Materials:

    • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC inhibitor (e.g., Trichostatin A) as a positive control

    • Developer solution (e.g., containing trypsin and a fluorescence enhancer)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound or control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at 37°C for an additional 15-30 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[5][6][7][8]

2. Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay (Chemiluminescent)

This assay measures the activity of PARP by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reagents and Materials:

    • PARP assay buffer

    • Recombinant human PARP-1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • Histone-coated 96-well plates

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Luminometer

  • Procedure:

    • Add the test compound, PARP enzyme, and activated DNA to the histone-coated wells.

    • Initiate the PARP reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add the chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.[9][10][11]

3. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., NCI-H460, HepG-2)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3][4][12]

4. Caspase Activation Assay (Luminescent)

This assay measures the activity of caspases, key mediators of apoptosis, using a luminogenic substrate.

  • Reagents and Materials:

    • Caspase-Glo® 3/7 Assay System (or similar) containing a proluminescent caspase-3/7 substrate and luciferase.

    • Cell line of interest

    • 96-well white-walled microplates

    • Luminometer

  • Procedure:

    • Plate cells in a 96-well plate and treat with the test compound to induce apoptosis.

    • Add the Caspase-Glo® reagent directly to the cell culture wells.

    • Mix and incubate at room temperature for 1-2 hours. The reagent causes cell lysis and contains the substrate for caspase and luciferase.

    • Measure the luminescence, which is proportional to the amount of caspase activity.

    • Calculate the fold-increase in caspase activity compared to untreated cells.[1][2][13][14][15]

5. Antifungal Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Reagents and Materials:

    • Fungal strain of interest (e.g., Pseudoperonospora cubensis)

    • Appropriate broth medium (e.g., RPMI-1640)

    • Test compound and reference antifungal agents

    • 96-well microplates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound and reference antifungals in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the fungal spores or cells.

    • Incubate the plate at an appropriate temperature and duration for the specific fungal species.

    • Determine the MIC, which is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[16][17][18][19][20]

Mandatory Visualizations

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Effects Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation (HAT) DNA DNA Acetylated Histones->Histones Deacetylation (HDAC) Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation HDAC HDAC Acetyl-CoA Acetyl-CoA HAT HAT Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest N-(2-Amino-phenyl)-nicotinamide_Analog N-(2-Amino-phenyl)-nicotinamide_Analog N-(2-Amino-phenyl)-nicotinamide_Analog->HDAC Inhibition

Caption: HDAC Inhibition Pathway by Nicotinamide Analogs.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Cellular Outcomes DNA Damage DNA Damage PARP PARP DNA Damage->PARP Activation NAD+ NAD+ PAR Poly(ADP-ribose) DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins Recruitment DNA Repair DNA Repair DNA Repair Proteins->DNA Repair PARPNAD+ PARPNAD+ PARPNAD+->PAR Synthesis Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death Inhibition_Point->Apoptosis N-(2-Amino-phenyl)-nicotinamide_Analog N-(2-Amino-phenyl)-nicotinamide_Analog N-(2-Amino-phenyl)-nicotinamide_Analog->PARP Inhibition

Caption: PARP Inhibition Pathway by Nicotinamide Analogs.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition (HDAC, PARP) Compound Synthesis->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays (Cytotoxicity, Apoptosis) Compound Synthesis->Cell-Based Assays Antifungal Screening Antifungal Screening Compound Synthesis->Antifungal Screening IC50/EC50 Determination IC50/EC50 Determination Enzyme Inhibition Assays->IC50/EC50 Determination Cell-Based Assays->IC50/EC50 Determination MIC Determination MIC Determination Antifungal Screening->MIC Determination SAR Studies Structure-Activity Relationship IC50/EC50 Determination->SAR Studies MIC Determination->SAR Studies Hit Identification Hit Identification SAR Studies->Hit Identification Lead Compound Lead Compound Hit Identification->Lead Compound

Caption: General Experimental Workflow for Nicotinamide Analogs.

References

N-(2-Amino-phenyl)-nicotinamide vs nicotinamide in vivo effects

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo effects of N-(2-Amino-phenyl)-nicotinamide and nicotinamide is not feasible at this time due to a lack of available scientific literature on the in vivo properties of this compound. Extensive searches of scientific databases have not yielded any published studies detailing the pharmacology, toxicology, or pharmacokinetic profile of this compound in living organisms.

While chemical and supplier information for this compound is available, there is no experimental data to support a direct comparison with the well-researched compound, nicotinamide.

In contrast, a substantial body of research exists for the in vivo effects of nicotinamide, a form of vitamin B3. This research covers its role in cellular metabolism, its therapeutic applications, and its safety profile.

Therefore, this guide will proceed to provide a comprehensive overview of the known in vivo effects of nicotinamide, presented in the requested format for researchers, scientists, and drug development professionals.

Nicotinamide (NAM) is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Its in vivo effects have been extensively studied, revealing a multifaceted molecule with a range of therapeutic and some dose-dependent adverse effects.

Pharmacokinetics of Nicotinamide

The absorption, distribution, metabolism, and excretion of nicotinamide have been characterized in various species, including humans and rodents.

Data Presentation: Pharmacokinetic Parameters of Nicotinamide

ParameterSpeciesDoseTmax (Time to Peak Concentration)Cmax (Peak Concentration)Half-life (t1/2)Key Findings
Oral Administration Human1-6 g0.73 - 3 hDose-dependent~1.5 h (1g) to 7-9 h (4-6g)Dose-dependent pharmacokinetics observed.[3]
Oral Administration Human2.5 mg/kg (standard) vs. 6.7 mg/kg (sustained release)Rapid for standard-No significant difference in AUC or half-time between formulations at low doses.[4]Disproportionately higher AUC at higher doses, suggesting non-linear kinetics.[4]
Oral Administration Human80 mg/kg/day0.8 - 4 h0.4 - 1.4 µmol/ml7.1 hLarge interpatient variability.[5]
Intraperitoneal Administration Mouse100-500 mg/kg-1,000 - 4,800 nmol/mlDose-dependent increase from 0.8 to 2 h (initial) and 3.4 to 5.6 h (terminal).[6]Biphasic elimination.[6]

Experimental Protocols: Pharmacokinetic Analysis

A typical experimental protocol for determining the pharmacokinetics of nicotinamide in humans involves the following steps:

  • Subject Recruitment: Healthy adult volunteers provide informed consent.

  • Dosing: Subjects receive a single oral dose of nicotinamide after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Blood samples are centrifuged to separate plasma.

  • Sample Analysis: Plasma concentrations of nicotinamide and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine parameters like Tmax, Cmax, AUC (area under the curve), and half-life.

Therapeutic Effects of Nicotinamide In Vivo

Nicotinamide has demonstrated a range of therapeutic effects in preclinical and clinical studies, primarily linked to its role as an NAD+ precursor and its inhibitory effects on certain enzymes like PARPs (Poly(ADP-ribose) polymerases).

  • Neuroprotection: Nicotinamide has shown neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's.[7] These effects are attributed to its ability to restore cellular energy levels, inhibit PARP overactivation, and reduce apoptosis.[7]

  • Anti-inflammatory Effects: Nicotinamide can suppress the production of pro-inflammatory cytokines such as TNF-alpha.[8] This has implications for inflammatory diseases.

  • Cancer Therapy and Prevention: As a radiosensitizer, nicotinamide can enhance the efficacy of radiation therapy in cancer treatment.[9][10] It has also shown promise in inhibiting the growth of certain cancers, such as melanoma, both in vitro and in vivo.[2][11]

  • Skin Health: Nicotinamide is used in dermatology for its anti-inflammatory properties, its ability to improve skin barrier function, and its role in reducing oxidative stress.[1][12]

  • Metabolic Health: Studies in mice on a high-fat diet have shown that nicotinamide supplementation can improve glucose homeostasis and reduce hepatic steatosis and inflammation.

Mandatory Visualization: Nicotinamide's Role in NAD+ Metabolism and Cellular Processes

Nicotinamide_Metabolism cluster_salvage Salvage Pathway cluster_effects Cellular Effects Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT + PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD NAD->Nicotinamide NAD-consuming enzymes Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Substrate Energy Energy Metabolism (ATP) NAD->Energy Coenzyme DNA_Repair DNA Repair PARPs->DNA_Repair Mediates

Caption: The NAD+ salvage pathway, where nicotinamide is a key precursor.

Toxicity Profile of Nicotinamide

Nicotinamide is generally considered safe, with low acute toxicity. However, high doses can lead to adverse effects.

Data Presentation: Toxicological Profile of Nicotinamide

Study TypeSpeciesRoute of AdministrationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Acute Toxicity RodentsOralLD50: 3-7 g/kg bw. Considered to have very low acute toxicity.[4]-
Acute Toxicity RabbitsDermalLD50: >2000 mg/kg bw. Very low acute dermal toxicity.[4]-
Repeated Dose Toxicity (4 weeks) RatsOralDecreased body weight gain and food consumption at high doses. Mild liver centrilobular hypertrophy (considered adaptive).215 mg/kg bw/day.[4]
Eye Irritation RabbitsOcularConsidered to be an eye irritant.[4]-
Human Studies HumanOralNausea and vomiting are the main effects of acute high doses (>5 g/day ). Reversible hepatotoxicity reported in rare cases with very high doses (e.g., 9 g/day ).[7]-

Experimental Protocols: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Selection: A single healthy, young adult rodent is used for each step.

  • Fasting: The animal is fasted prior to dosing.

  • Dose Administration: A single oral dose of nicotinamide is administered. The initial dose is selected based on available information, often starting below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is calculated using maximum likelihood methods.

Mandatory Visualization: Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).

References

Unveiling the Multifaceted Mechanisms of N-(2-Amino-phenyl)-nicotinamide Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals comparing the diverse mechanisms of action, supported by experimental data, for the promising N-(2-Amino-phenyl)-nicotinamide class of compounds.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential, particularly in oncology. These compounds exert their anti-cancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), inhibiting key enzymes involved in cancer progression like histone deacetylases (HDACs) and receptor tyrosine kinases, and disrupting fundamental cellular processes. This guide provides a comparative analysis of their confirmed mechanisms of action, supported by experimental data and detailed protocols.

Primary Mechanisms of Action: A Comparative Overview

The anti-neoplastic activity of this compound derivatives is not attributed to a single mode of action but rather a spectrum of molecular interactions that are highly dependent on the specific substitutions on the core structure. The principal mechanisms identified are Histone Deacetylase (HDAC) inhibition, induction of apoptosis via multiple pathways, and inhibition of key signaling kinases.

Histone Deacetylase (HDAC) Inhibition

A prominent mechanism of action for many this compound derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these derivatives can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis.

Specifically, derivatives featuring the N-(2-aminophenyl)-benzamide functionality act as a zinc-binding group, which is crucial for interacting with the active site of Class I HDACs.[2][3] This interaction is distinct from traditional hydroxamate-based inhibitors, potentially offering a different side-effect profile.[4] Several studies have identified potent derivatives with nanomolar efficacy against HDAC1, 2, and 3.[2][3]

// Nodes Derivative [label="N-(2-Aminophenyl)\n-nicotinamide Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="HDAC1, HDAC2, HDAC3\n(Class I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylation [label="Increased Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin Relaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Tumor Suppressor Gene\nExpression (e.g., p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Derivative -> HDAC [label="Inhibits"]; HDAC -> Histones [label="Deacetylates"]; Histones -> Acetylation [style=dashed, arrowhead=none]; Acetylation -> Chromatin; Chromatin -> Gene [label="Activates"]; Gene -> Arrest; Arrest -> Apoptosis; } caption { label = "HDAC Inhibition Pathway"; fontsize = 12; fontname = "Arial"; }

Figure 1: HDAC inhibition by N-(2-Aminophenyl)-nicotinamide derivatives leads to increased histone acetylation, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.

Induction of Apoptosis

Beyond HDAC inhibition, many derivatives directly trigger apoptosis. This programmed cell death is a critical anti-cancer mechanism.

  • Caspase Activation and G2/M Arrest: A key finding is that these compounds can induce apoptosis by arresting cancer cells in the G2/M phase of the cell cycle.[5] This cell cycle blockade is followed by the activation of caspases, the primary executioner enzymes of apoptosis.[5][6] High-throughput screening has successfully used caspase activation as a primary endpoint to identify potent N-phenyl nicotinamide apoptosis inducers.[5][6]

  • Inhibition of Microtubule Polymerization: Some N-phenyl nicotinamides have been found to inhibit microtubule polymerization in vitro.[5][6] This disruption of the cytoskeleton triggers the mitotic checkpoint, leading to G2/M arrest and subsequent apoptosis, a mechanism similar to that of established anti-cancer drugs like paclitaxel.

  • Modulation of Survival Pathways: The derivative 2-amino-nicotinamide has been shown to induce apoptosis in prostate cancer cells by down-regulating the PI3K/AKT and JAK2/STAT3 signaling pathways.[7] These pathways are crucial for cell survival and proliferation, and their inhibition tips the balance towards cell death. It also modulates the levels of Bcl-2 family proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2.[7]

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// Edges Derivative -> Microtubules [label="Inhibits"]; Derivative -> PI3K_AKT [label="Inhibits"]; Derivative -> JAK2_STAT3 [label="Inhibits"]; Microtubules -> G2M_Arrest [label="Leads to"]; G2M_Arrest -> Caspases [label="Triggers"]; PI3K_AKT -> Apoptosis [label="Suppresses", style=dashed, arrowhead=T]; JAK2_STAT3 -> Apoptosis [label="Suppresses", style=dashed, arrowhead=T]; Caspases -> Apoptosis [label="Executes"]; } caption { label = "Multiple Apoptosis Induction Pathways"; fontsize = 12; fontname = "Arial"; }

Figure 2: N-(2-Aminophenyl)-nicotinamide derivatives can induce apoptosis through various mechanisms, including microtubule disruption, cell cycle arrest, and inhibition of pro-survival signaling pathways.

Other Targeted Mechanisms
  • VEGFR-2 Inhibition: Certain nicotinamide derivatives have been specifically designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8][9][10] By blocking this receptor, these compounds can prevent the formation of new blood vessels that tumors need to grow and metastasize.

  • IMPDH Inhibition: In a novel mechanism, thiophenyl derivatives of nicotinamide have been shown to act as pro-drugs.[11][12] They are metabolized by enzymes in the NAD salvage pathway (NAMPT and NMNAT1) into unnatural NAD derivatives.[11] These resulting metabolites then inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides, thereby leading to cancer cell death.[11][12]

Comparative Performance Data

The efficacy of this compound derivatives varies significantly based on their chemical structure. The following tables summarize key quantitative data from published studies, comparing the performance of different analogs.

Table 1: HDAC Inhibitory Activity of Nicotinamide Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
6b Pan-HDAC4.648-[4][13]
6b HDAC30.694-[4][13]
6n Pan-HDAC5.481-[4][13]
BG45 (Ref.) Pan-HDAC5.506-[4][13]
GK444 HDAC1, 2, 30.100 - 0.361-[2]
GK718 HDAC1, 2, 30.139 - 0.259-[2]
RGFP966 (Ref.) HDAC30.080-[2]

Table 2: Anti-proliferative Activity of Nicotinamide Derivatives Against Cancer Cell Lines

CompoundCell LineActivityValue (µM)Reference
10 T47D (Breast)GI₅₀0.21[5][6]
6b B16F10 (Melanoma)IC₅₀4.66[4]
6c, 6h, 6i, 6l, 6m, 6n B16F10, MCF-7, A549IC₅₀>4.66[4]
10 HCT-116 (Colon)IC₅₀15.4[8]
10 HepG2 (Liver)IC₅₀9.8[8]
7 HCT-116 (Colon)IC₅₀15.7[8]
7 HepG2 (Liver)IC₅₀15.5[8]
Sorafenib (Ref.) HCT-116 (Colon)IC₅₀9.30[8]
Sorafenib (Ref.) HepG2 (Liver)IC₅₀7.40[8]

Table 3: Apoptosis Induction and VEGFR-2 Inhibition

CompoundAssayResultCell LineReference
10 Caspase Activation (EC₅₀)0.082 µMT47D[5][6]
7 Apoptosis Induction5-fold increaseHCT-116[8]
10 VEGFR-2 Inhibition (IC₅₀)Sub-micromolar-[8]
7 VEGFR-2 Inhibition (IC₅₀)Sub-micromolar-[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the mechanisms of action of these compounds.

HDAC Inhibition Assay
  • Objective: To determine the concentration of the derivative required to inhibit HDAC enzyme activity by 50% (IC₅₀).

  • Principle: A fluorogenic HDAC substrate is incubated with the recombinant human HDAC enzyme in the presence of varying concentrations of the test compound. The HDAC enzyme removes the acetyl group from the substrate, allowing a developer enzyme to cleave the deacetylated substrate and release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Procedure:

    • Prepare a dilution series of the this compound derivative.

    • In a 96-well plate, add the recombinant HDAC enzyme (e.g., HDAC1, 2, or 3), assay buffer, and the test compound dilutions.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure fluorescence using a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay
  • Objective: To assess the anti-proliferative or cytotoxic effects of the derivatives on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a set period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ or IC₅₀ value.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
  • Objective: To quantify the number of apoptotic and necrotic cells following treatment.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including floating and adherent cells).

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells immediately using a flow cytometer.

// Nodes Start [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate\n(e.g., 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Stain with\nAnnexin V/PI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Quantify Apoptotic\nvs. Live Cells", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Staining; Staining -> Analysis; Analysis -> Result; } caption { label = "Workflow for Apoptosis Quantification"; fontsize = 12; fontname = "Arial"; }

Figure 3: A typical experimental workflow for assessing apoptosis induction in cancer cells using Annexin V/PI staining and flow cytometry.

Western Blot Analysis
  • Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis or other signaling pathways (e.g., cleaved PARP, caspases, Bcl-2, Akt, p-Akt).

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Procedure:

    • Treat cells with the test compound, then lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel anti-cancer agents. The mechanism of action can be rationally tuned through chemical modification, leading to compounds that function as potent HDAC inhibitors, inducers of apoptosis via microtubule disruption or survival pathway inhibition, anti-angiogenic VEGFR-2 inhibitors, or innovative pro-drug IMPDH inhibitors. The comparative data clearly indicate that while some derivatives show broad-spectrum HDAC inhibition, others are more selective or act through entirely different pathways. This mechanistic diversity underscores the importance of comprehensive biological evaluation to confirm the specific mode of action for each new analog. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to further explore and optimize this promising class of therapeutic agents.

References

N-(2-Amino-phenyl)-nicotinamide: A Promising Candidate Against Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-(2-Amino-phenyl)-nicotinamide and its potential to overcome chemoresistance in cancer cell lines, with supporting data from analogous compounds and established experimental protocols.

In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a critical obstacle to effective chemotherapy. Cancer cells can develop resistance to a wide range of structurally and functionally diverse anticancer drugs, often leading to treatment failure. Researchers are actively seeking novel compounds that can circumvent these resistance mechanisms. One such promising area of investigation involves derivatives of nicotinamide, a form of vitamin B3. This guide provides a comparative overview of the potential activity of this compound against drug-resistant cell lines, drawing upon data from structurally similar compounds and outlining the key experimental methodologies used to evaluate such agents.

Efficacy in Drug-Resistant Cell Lines: A Comparative Perspective

While specific experimental data for this compound is emerging, studies on closely related nicotinamide derivatives have demonstrated significant potential in overcoming drug resistance. The following tables present a comparative summary of the cytotoxic activity of standard chemotherapeutic agents in sensitive versus resistant cancer cell lines. This data provides a benchmark against which the performance of novel compounds like this compound can be evaluated.

Cell LineDrugIC50 Value (nM)Resistance Fold
Ovarian Cancer
OVCAR8 (Parental)Paclitaxel10.51 ± 1.99-
OVCAR8 PTX R CPaclitaxel128.97 ± 6.48[1]~12.3
OVCAR8 PTX R PPaclitaxel152.80 ± 6.51[1]~14.5
Leukemia
K562 (Parental)Doxorubicin~31 (as 0.031 µM)[2]-
K562/DOX (Resistant)Doxorubicin~996 (as 0.996 µM)[2]~32.1
Breast Cancer
MCF-7 (Parental)Doxorubicin400-
MCF-7/DOX (Resistant)Doxorubicin700[3]1.75

Table 1: Comparative IC50 values of standard chemotherapeutic agents in sensitive and drug-resistant cancer cell lines.

A study on 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which share a similar structural backbone with this compound, has shown potent reversal of P-glycoprotein-mediated multidrug resistance. One of the lead compounds from this series demonstrated an EC50 of 119.6 ± 6.9 nM in reversing adriamycin resistance in K562/A02 cells[4]. This suggests that this compound could exhibit similar efficacy in overcoming resistance mediated by drug efflux pumps.

Unraveling the Mechanism of Action: Key Signaling Pathways

The ability of nicotinamide derivatives to combat drug resistance is often linked to their modulation of specific cellular signaling pathways. A primary mechanism involves the inhibition of SIRT1, a histone deacetylase, which can lead to the downregulation of the pro-survival Akt pathway. Furthermore, these compounds can interfere with the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Pgp->Chemo Effluxes Nicotinamide N-(2-Amino-phenyl)- nicotinamide Nicotinamide->Pgp Inhibits Efflux SIRT1 SIRT1 Nicotinamide->SIRT1 Inhibits pAkt p-Akt (Active) Nicotinamide->pAkt Inhibits (via SIRT1) Akt Akt SIRT1->Akt Deacetylates & Activates Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Chemo->Apoptosis Induces Efflux Drug Efflux

Proposed mechanism of action for this compound.

Experimental Protocols for Evaluation

To rigorously assess the activity of this compound against drug-resistant cell lines, a series of well-established experimental protocols are employed. These assays are designed to quantify cytotoxicity, elucidate the mechanism of action, and determine the compound's effect on specific resistance-associated proteins.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed drug-sensitive (e.g., OVCAR8, K562) and drug-resistant (e.g., OVCAR8 PTX R, K562/DOX) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, a standard chemotherapeutic (e.g., paclitaxel or doxorubicin), or a combination of both. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for SIRT1 and p-Akt

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat drug-resistant cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SIRT1, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C[5][6].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

G start Start: Drug-treated cell lysate sds_page SDS-PAGE: Protein separation by size start->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking: 5% Milk/BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-SIRT1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Relative protein expression analysis->end

Workflow for Western Blot analysis.
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)

This assay measures the activity of the P-gp drug efflux pump.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and increased fluorescence.

Protocol:

  • Cell Preparation: Harvest drug-resistant cells (e.g., K562/DOX) and resuspend them in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 0.1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.

  • Efflux Induction: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium.

  • Inhibitor Treatment: Treat the cells with this compound or a known P-gp inhibitor (e.g., verapamil) and incubate for a defined period to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A shift to higher fluorescence intensity in the presence of the inhibitor indicates P-gp inhibition.

G start Start: Drug-resistant cells load Load cells with Rhodamine 123 start->load wash Wash to remove extracellular dye load->wash treat Treat with This compound or control wash->treat incubate Incubate to allow for efflux treat->incubate flow Analyze intracellular fluorescence by Flow Cytometry incubate->flow end End: Quantify P-gp inhibition flow->end

Workflow for Rhodamine 123 efflux assay.

Conclusion

While direct experimental evidence for this compound is still forthcoming, the data from analogous nicotinamide derivatives strongly suggest its potential as a valuable agent in combating multidrug resistance in cancer. Its likely mechanisms of action, including the inhibition of the SIRT1/Akt pathway and the modulation of P-glycoprotein function, position it as a promising candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel compounds aimed at overcoming the challenge of chemoresistance.

References

In Vivo Validation of N-(2-Amino-phenyl)-nicotinamide and its Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of N-(2-Amino-phenyl)-nicotinamide, with a primary focus on its in vivo validation. Due to the limited direct experimental data on this specific compound, this document leverages the extensive research on its parent molecule, nicotinamide (a form of vitamin B3), to extrapolate and compare its potential efficacy against established and emerging alternatives in key therapeutic areas: non-melanoma skin cancer chemoprevention and the mitigation of Alzheimer's disease pathology.

Therapeutic Potential in Non-Melanoma Skin Cancer Chemoprevention

Nicotinamide has demonstrated notable potential in reducing the incidence of non-melanoma skin cancers, particularly in high-risk individuals. The proposed mechanism involves enhancing cellular energy metabolism and promoting DNA repair following UV radiation exposure.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo performance of nicotinamide and common topical alternatives for the prevention and treatment of actinic keratoses (AKs), which are precursor lesions to squamous cell carcinoma.

Compound/TreatmentAnimal ModelDosage/FrequencyKey In Vivo OutcomesSource(s)
Nicotinamide (Oral) SKH-1 Hairless Mice200 mg/kg/day in drinking water- Significant reduction in UV-induced skin tumor incidence and multiplicity.[1][2]
5-Fluorouracil (Topical) Hairless Mice5% cream, twice daily for up to 4 weeks- 84.8% mean reduction in AK lesions. - 39.8% complete clearance of AKs on the face and scalp.[3][4]
Imiquimod (Topical) Mouse Hemangioendothelioma Model5% cream, initiated at time of cell inoculation or when tumors were visible- Significant decrease in tumor growth. - Increased animal survival. - 80% histological clearance of basal cell carcinoma in a human study.[5][6]
Retinoids (e.g., Tazarotene, Topical) Mouse Skin Carcinogenesis Model0.1% gel- Suppressive effects on tumor promotion. - Effective in treating 30% to 50% of sporadic basal cell carcinomas in a human study.[7]

Therapeutic Potential in Alzheimer's Disease

Nicotinamide is being investigated for its neuroprotective effects, with preclinical studies suggesting it may mitigate key aspects of Alzheimer's disease pathology, such as tau hyperphosphorylation and cognitive decline. Its mechanism is thought to involve the inhibition of sirtuins and the modulation of neuronal energy metabolism.

Comparative Analysis of In Vivo Efficacy

This table compares the in vivo efficacy of nicotinamide with recently developed antibody-based therapies for Alzheimer's disease in transgenic mouse models that recapitulate aspects of the human disease.

Compound/TreatmentAnimal ModelDosage/FrequencyKey In Vivo OutcomesSource(s)
Nicotinamide (Oral) 3xTg-AD Mice200 mg/kg/day in drinking water for 4 months- Restoration of cognitive deficits. - Selective reduction of a specific phospho-species of tau (Thr231).[8]
Aducanumab (Intravenous) APP23 MiceVaries- Reduced total plaque area in the hippocampus.[9][10][11]
Lecanemab (Intravenous) APP/PS1 MiceWeekly IP injections- Reduced levels of soluble and insoluble Aβ. - Decreased total number of plaques.[12][13][14]
Donanemab (Intravenous) Transgenic Mouse ModelsVaries- Significant reduction in amyloid plaques. - Enhanced cognitive ability in memory and learning tests.[15][16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nicotinamide and its derivatives are primarily attributed to their role in cellular energy metabolism and DNA repair, mediated through the NAD+ salvage pathway and the inhibition of Poly(ADP-ribose) polymerase (PARP).

NAD+ Salvage Pathway

Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair.

NAD_Salvage_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins cADPR cADPR Synthetases NAD->cADPR PARP->NAM ADP-ribosylation Sirtuins->NAM Deacetylation cADPR->NAM cADPR Synthesis NAMPT->NMN NMNAT->NAD PARP1_Signaling cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm & Mitochondria DNA_damage DNA Damage PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ PARP1->NAD consumes NAD_depletion NAD+ Depletion PARP1->NAD_depletion excessive activation leads to DNA_Repair DNA Repair PAR->DNA_Repair recruits factors NAM Nicotinamide NAD->NAM releases Nicotinamide_Inhibitor Nicotinamide Nicotinamide_Inhibitor->PARP1 inhibits ATP_depletion ATP Depletion Cell_Death Cell Death ATP_depletion->Cell_Death NAD_depletion->ATP_depletion UV_Skin_Cancer_Workflow start Start: SKH-1 Hairless Mice uvb UVB Irradiation (2x/week for 25 weeks) start->uvb treatment Administer Test Compound (e.g., Nicotinamide) start->treatment monitoring Monitor Tumor Development uvb->monitoring treatment->monitoring analysis Endpoint Analysis: Tumor Count & Volume monitoring->analysis histology Histopathology analysis->histology end End histology->end AD_Mouse_Model_Workflow start Start: 3xTg-AD Mice treatment Administer Test Compound (e.g., Nicotinamide) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior tissue Brain Tissue Collection behavior->tissue biochem Biochemical Analysis (Aβ, Tau) tissue->biochem histology Histological Analysis tissue->histology end End biochem->end histology->end

References

Safety Operating Guide

Navigating the Disposal of N-(2-Amino-phenyl)-nicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to handle this compound with caution as the toxicological properties have not been thoroughly investigated.[1] All procedures should be conducted in accordance with local, state, and federal regulations.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn and that the work area is properly equipped.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of dust or aerosol formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]

B. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • An eye wash station and safety shower should be readily accessible.[1][2]

II. Spill and Contamination Management

In the event of a spill, take the following steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth).

  • Collection: Collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

III. Disposal Procedures

The primary method for the disposal of N-(2-Amino-phenyl)-nicotinamide is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

A. Waste Characterization:

This compound is an aromatic amide.[3] While specific hazard classifications are not available, it should be treated as a potentially hazardous chemical. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[4]

B. Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible container.

    • Place solutions containing the compound in a labeled, sealed, and appropriate waste container. Do not mix with other solvent wastes unless compatibility is confirmed.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (436089-31-5) and an indication of the hazards (e.g., "Irritant," "Handle with Care").

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for the related compound, Nicotinamide, which can serve as a cautious reference.

PropertyValue (for Nicotinamide)Source
CAS Number 98-92-0[2][5]
Melting Point 128-131 °C[2][5]
Flash Point 182 °C[5]
Hazard Codes Xi (Irritant)[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is the waste solid or liquid? ppe->assess segregate_solid Segregate Solid Waste assess->segregate_solid Solid segregate_liquid Segregate Liquid Waste assess->segregate_liquid Liquid container_solid Place in a labeled, sealed, compatible solid waste container. segregate_solid->container_solid container_liquid Place in a labeled, sealed, appropriate liquid waste container. segregate_liquid->container_liquid label_waste Label Container: 'Hazardous Waste' 'this compound' CAS: 436089-31-5 container_solid->label_waste container_liquid->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific protocols and comply with all applicable regulations.

References

Personal protective equipment for handling N-(2-Amino-phenyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Amino-phenyl)-nicotinamide was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, Nicotinamide, and general principles of laboratory safety for handling novel or poorly characterized chemical substances. Researchers must conduct a thorough risk assessment before handling this compound.

Immediate Safety and Handling Precautions

For researchers and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential logistical and safety information for this compound, drawing from data on analogous compounds.

Hazard Identification and Personal Protective Equipment (PPE):

While the specific hazards of this compound are not fully documented, related compounds like Nicotinamide are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious approach is necessary.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4][5]To prevent eye contact, which can cause serious irritation.[1][3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2][5]To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[5]Recommended when handling powders to avoid inhalation, which may cause respiratory irritation.[1][3]
Body Protection Laboratory coat and appropriate protective clothing.[2][5]To prevent skin exposure.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure a safety shower and eye wash station are readily accessible.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Wear the appropriate PPE as detailed in Table 1.

    • Avoid generating dust.[3] If handling a powder, use techniques that minimize aerosolization.

    • Avoid contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.[4][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and sealed container.

    • Do not dispose of with household garbage or allow it to enter the sewage system.[1]

  • Disposal Method:

    • Dispose of the waste material through a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep_area Work in Ventilated Area prep_safety Check Safety Equipment prep_area->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe handle_compound Handle Compound prep_ppe->handle_compound avoid_dust Minimize Dust/Aerosols handle_compound->avoid_dust avoid_contact Avoid Skin/Eye Contact handle_compound->avoid_contact exposure Exposure Event handle_compound->exposure collect_waste Collect in Labeled Container handle_compound->collect_waste After Use first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical dispose Dispose via Licensed Contractor collect_waste->dispose

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.